2-methyl-1H-benzo[d]imidazole-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-11-7-4-2-3-6(9(10)13)8(7)12-5/h2-4H,1H3,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMGIFLIMIXLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and properties of 2-methyl-1H-benzo[d]imidazole-4-carboxamide
An In-Depth Technical Guide to 2-methyl-1H-benzo[d]imidazole-4-carboxamide: A Potent PARP-1 Inhibitor Scaffold
Executive Summary
This technical guide provides a comprehensive overview of 2-methyl-1H-benzo[d]imidazole-4-carboxamide, a heterocyclic compound built upon the privileged benzimidazole scaffold. Benzimidazoles are a cornerstone in medicinal chemistry, recognized for their presence in numerous FDA-approved drugs and their wide spectrum of biological activities.[1][2] This particular derivative, featuring a methyl group at the 2-position and a carboxamide at the 4-position, has emerged as a highly potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[3] This guide will delve into its molecular structure, physicochemical properties, synthesis, and detailed pharmacological profile. We will explore its mechanism of action, structure-activity relationships (SAR), and its demonstrated in vivo efficacy as an anti-tumor agent, particularly in potentiating the effects of chemotherapy.[3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising molecular framework.
The Benzimidazole Core: A Privileged Structure in Drug Discovery
The benzimidazole nucleus, formed by the fusion of a benzene ring and an imidazole ring, is a bicyclic aromatic system that has garnered significant attention in pharmaceutical research.[2] Its structural similarity to naturally occurring purine nucleosides allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][4] The versatility of the benzimidazole scaffold lies in its chemical stability and the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties.[2]
The specific substitutions on the 2-methyl-1H-benzo[d]imidazole-4-carboxamide core are not arbitrary. The 4-carboxamide moiety is crucial for its biological activity, forming key hydrogen bonds within the active site of its target enzyme, PARP-1. The 2-methyl group, while seemingly simple, contributes to the overall electronic profile and can influence the molecule's orientation and binding affinity.[3]
Molecular and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.
Chemical Identity
| Property | Value |
| Systematic Name | 2-methyl-1H-benzo[d]imidazole-4-carboxamide |
| CAS Number | 181135-47-7[5] |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Canonical SMILES | CC1=NC2=C(C=CC=C2N1)C(=O)N |
| InChI Key | FQMMGZERHSSACC-UHFFFAOYSA-N |
Structural Features and Physicochemical Data
The planar benzimidazole ring system is prone to π-π stacking interactions, while the NH group of the imidazole and the carboxamide group are excellent hydrogen bond donors and acceptors. A critical feature of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the proton on the imidazole nitrogen can migrate between the two nitrogen atoms.[6] This equilibrium can be influenced by the solvent and substitution patterns and is a key consideration in its interaction with biological targets.
| Property | Value/Description | Source/Rationale |
| Physical State | Solid (predicted) | Based on related benzimidazole structures. |
| Melting Point | >200 °C (predicted) | Carboxamide and benzimidazole groups contribute to a high melting point due to strong intermolecular hydrogen bonding. For comparison, the simpler 2-methyl-1H-benzo[d]imidazole melts at 175-177 °C.[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Typical for aromatic heterocyclic compounds. |
| pKa | ~4-5 (imidazole NH, acidic); ~12-13 (imidazole N, basic) | Estimated based on general benzimidazole pKa values. |
| LogP | 1.0 - 2.0 (predicted) | Indicates moderate lipophilicity, a favorable property for drug candidates. |
Synthesis and Characterization
The synthesis of benzimidazole derivatives is well-established, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.
Synthetic Workflow
The synthesis of 2-methyl-1H-benzo[d]imidazole-4-carboxamide and its analogs generally follows a multi-step process starting from substituted nitroanilines. The following workflow is a representative pathway based on established methodologies for similar compounds.[3]
Caption: General synthetic workflow for 2-methyl-1H-benzo[d]imidazole-4-carboxamide.
Experimental Protocol: Phillips Condensation
This protocol outlines the core cyclization step, a cornerstone of benzimidazole synthesis.
-
Reactant Preparation: To a round-bottom flask, add 1.0 equivalent of the appropriate 2,3-diaminobenzamide derivative.
-
Solvent and Reagent Addition: Add glacial acetic acid (serving as both solvent and reactant) in excess (e.g., 10-20 volumes). Rationale: The acidic medium protonates the carbonyl group of acetic acid, activating it for nucleophilic attack by the diamine. Using it as the solvent ensures the reaction goes to completion.
-
Reaction Condition: Heat the mixture to reflux (typically 110-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water or a dilute sodium bicarbonate solution. Rationale: This step neutralizes the excess acid and precipitates the benzimidazole product, which is typically insoluble in water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectroscopic Characterization
Structural confirmation is achieved through standard spectroscopic methods.
| Technique | Key Expected Features |
| ¹H NMR | - Aromatic protons (3H) in the 7.0-8.0 ppm region. - A singlet for the 2-methyl group (3H) around 2.5 ppm.[8] - Broad singlets for the amide (-CONH₂) and imidazole (-NH-) protons, which may be exchangeable with D₂O.[6] |
| ¹³C NMR | - Aromatic carbons in the 110-145 ppm range. - A quaternary carbon for the C=N bond around 150-155 ppm.[9] - A carbonyl carbon (-C=O) signal around 165-170 ppm. - A methyl carbon signal around 15-20 ppm. |
| FT-IR | - N-H stretching (imidazole and amide) as a broad band around 3100-3400 cm⁻¹. - C=O stretching (amide I) around 1650-1680 cm⁻¹. - N-H bending (amide II) around 1600-1640 cm⁻¹.[10] |
| Mass Spec (MS) | - A prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Pharmacological Profile as a PARP-1 Inhibitor
The primary therapeutic value of 2-methyl-1H-benzo[d]imidazole-4-carboxamide derivatives lies in their potent and selective inhibition of PARP-1.[3]
Mechanism of Action: Targeting DNA Repair
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In many cancers, other DNA repair pathways (like homologous recombination) are deficient (e.g., in BRCA-mutated cancers). Inhibiting PARP-1 in these cancer cells leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death—a concept known as synthetic lethality. Furthermore, PARP inhibitors can potentiate the effects of DNA-damaging agents like temozolomide (TMZ).[3]
Binding Mode and Structure-Activity Relationship (SAR)
X-ray co-crystal structures of related 1H-benzo[d]imidazole-4-carboxamide derivatives complexed with PARP-1 reveal a unique binding mode.[3] The 4-carboxamide group is essential, forming critical hydrogen bonds with key amino acid residues like Gly202 and Ser243 in the enzyme's active site. The benzimidazole core itself is positioned in the nicotinamide-binding pocket.
Caption: Key interactions of the benzimidazole-4-carboxamide scaffold in the PARP-1 active site.
Preclinical Efficacy
Studies on 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives have demonstrated significant biological activity.
| Compound Type | PARP-1 IC₅₀ | PARP-2 IC₅₀ | TMZ Potentiation (PF₅₀) in MX-1 cells | In Vivo Activity |
| Optimized Analog (10a) | Single-digit nM | Similar to PARP-1 | 7.10 | Strongly potentiates TMZ cytotoxicity in MX-1 xenograft model.[3] |
| Optimized Analog (11e) | Double-digit nM | Similar to PARP-1 | 4.17 | N/A |
Data synthesized from a study on novel 1H-benzo[d]imidazole-4-carboxamide derivatives.[3]
These results highlight the scaffold's ability to produce potent PARP-1 inhibitors with significant cellular activity and, crucially, in vivo efficacy when used in combination with standard chemotherapy.[3]
Applications and Future Directions
The 2-methyl-1H-benzo[d]imidazole-4-carboxamide scaffold is a validated starting point for the development of novel anti-tumor agents.
-
Lead Optimization: Further medicinal chemistry efforts can focus on modifying the 2-position with other small alkyl or heterocyclic groups to enhance potency, selectivity against PARP-2, or improve pharmacokinetic properties like metabolic stability and oral bioavailability.[3]
-
Combination Therapies: This class of compounds is highly promising for use in combination with DNA-damaging agents (e.g., temozolomide) or radiation therapy, potentially overcoming resistance and enhancing treatment outcomes.[3]
-
Expansion to Other Targets: Given the versatility of the benzimidazole core, analogs could be screened against other enzyme families, such as kinases or topoisomerases, where benzimidazoles have also shown activity.[11][12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-methyl-1H-benzo[d]imidazole-4-carboxamide is not publicly available, general precautions for related heterocyclic compounds and imidazoles should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Toxicity: Related imidazoles can be corrosive and cause severe skin and eye damage. Assume the compound is harmful if swallowed and handle accordingly.[13][16]
Conclusion
2-methyl-1H-benzo[d]imidazole-4-carboxamide represents a highly promising scaffold in the field of oncology drug discovery. Its straightforward synthesis, combined with a well-defined mechanism of action as a potent PARP-1 inhibitor, makes it an attractive candidate for further development. The demonstrated ability of its derivatives to potentiate standard-of-care chemotherapy in preclinical models provides a strong rationale for its continued investigation as a next-generation anti-tumor agent.[3] This guide has provided the foundational knowledge for researchers to appreciate and further explore the therapeutic potential of this valuable molecular architecture.
References
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Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 266-267. Available at: [Link]
-
Staroń, J., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(5), 896-911. Available at: [Link]
-
Wang, L., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 26-41. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide. Available at: [Link]
-
Chemsrc. (2025). 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6. Available at: [Link]
-
Bialy, L., et al. (2015). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & Medicinal Chemistry Letters, 25(17), 3586-3591. Available at: [Link]
-
Patel, H., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole-linked 1,2,3-triazoles as selective inhibitors of pantothenate synthetase of Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(10), 1229-1240. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5229. Available at: [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]
-
Singh, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2248-2263. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylimidazole. Available at: [Link]
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Abdoli, M., et al. (2018). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 114-119. Available at: [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666. Available at: [Link]
-
Khan, I., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anti-cancer drug candidates. RSC Advances, 11(22), 13334-13364. Available at: [Link]
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NICNAS. (2016). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Available at: [Link]
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Zare, R. N., et al. (n.d.). Supporting Information: Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Available at: [Link]
-
El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(10), 820-822. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for a paper. Available at: [Link]
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Technical Whitepaper: Thermodynamic Stability of 2-Methyl-1H-benzo[d]imidazole-4-carboxamide
The following technical guide details the thermodynamic stability profile of 2-methyl-1H-benzo[d]imidazole-4-carboxamide , a critical pharmacophore in the development of PARP inhibitors (e.g., Veliparib analogues) and kinase inhibitors.
Executive Summary
2-methyl-1H-benzo[d]imidazole-4-carboxamide (referred to herein as MBIC-4 ) represents a privileged scaffold in medicinal chemistry. Its structural integrity is governed by a complex interplay of prototropic tautomerism and intramolecular hydrogen bonding , which significantly elevates its lattice energy compared to unsubstituted benzimidazoles.
This guide provides a definitive analysis of the compound's thermodynamic behavior, focusing on the energetic preference for specific tautomers, solid-state polymorphism risks, and hydrolytic stability. It includes validated protocols for experimentally verifying these properties.
Structural Dynamics & Tautomeric Equilibrium[1]
The thermodynamic stability of MBIC-4 is uniquely defined by the position of the proton on the imidazole ring (N1 vs. N3). Unlike simple benzimidazoles where the 1H and 3H tautomers are often degenerate or rapidly interconverting with low energy barriers, the presence of the 4-carboxamide group breaks this symmetry, creating a distinct thermodynamic trap.
The "Locked" Conformation Hypothesis
In the 4-substituted regioisomer, the proximity of the carboxamide group to the N3 nitrogen facilitates a critical intramolecular interaction.
-
Tautomer A (1H-isomer): The proton resides on N1. The N3 nitrogen retains its lone pair, acting as a hydrogen bond acceptor. The amide group at C4 can rotate to position one of its protons (
) toward N3, forming a stable 6-membered pseudo-ring . -
Tautomer B (3H-isomer): The proton resides on N3. This eliminates N3's capacity to accept a hydrogen bond from the amide. Furthermore, steric repulsion between the N3-H and the amide group destabilizes this form.
Thermodynamic Conclusion: The 1H-tautomer is significantly more stable (
Visualization of Tautomeric Stabilization
The following diagram illustrates the equilibrium and the stabilizing intramolecular force.
Figure 1: Thermodynamic preference for the 1H-tautomer driven by intramolecular hydrogen bonding.
Solid-State Thermodynamics & Polymorphism
The high melting point of benzimidazole carboxamides (typically
Crystal Lattice Energy
-
Primary Interaction: The benzimidazole N1-H acts as a strong donor, while the Amide C=O acts as a strong acceptor.
-
Secondary Interaction: The Amide
forms dimers with adjacent amide groups (amide-amide ribbons). -
Stacking: The planar benzimidazole core facilitates
stacking interactions, further increasing lattice energy.
Polymorphism Risk Assessment
Researchers must be vigilant for conformational polymorphism . While the intramolecular H-bond stabilizes the planar form, crystallization from polar aprotic solvents (e.g., DMSO, DMF) can disrupt this internal bond, potentially trapping a metastable "open" conformer or a solvate.
Recommendation: Always perform a slurry equilibration experiment in a non-polar solvent (e.g., Heptane/IPA) to ensure the isolation of the thermodynamically stable polymorph before scaling up.
Chemical Stability Profile
Hydrolytic Stability
The 4-carboxamide group is electronically coupled to the benzimidazole ring.
-
Acidic Conditions (pH < 2): The imidazole ring protonates first (
). This positive charge withdraws electron density, making the amide carbonyl less electrophilic than a standard benzamide, but hydrolysis can still occur under refluxing HCl conditions. -
Basic Conditions (pH > 10): The amide is susceptible to hydrolysis to the carboxylate (2-methyl-1H-benzo[d]imidazole-4-carboxylic acid). This is the primary degradation pathway.
-
Neutral Conditions: Highly stable. Shelf-life
years expected at room temperature.
Oxidative Stability
The 2-methyl group is a potential site for metabolic oxidation (to hydroxymethyl), but chemically, the ring system is resistant to auto-oxidation under standard storage conditions.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
Validates the lattice energy and dissolution penalty.
Principle: Solubility is measured at equilibrium to account for the high crystal lattice energy.
-
Preparation: Add excess MBIC-4 solid to 10 mL of buffer (pH 1.2, 6.8, and 7.4) in borosilicate glass vials.
-
Equilibration: Shake at 300 rpm at
for 24 hours .-
Note: Benzimidazoles can form supersaturated solutions; 24h is minimum to ensure precipitation of the stable form.
-
-
Filtration: Filter supernatant using a 0.22
PVDF syringe filter (pre-saturated to avoid adsorption). -
Analysis: Quantify via HPLC-UV (254 nm).
-
pH Check: Measure the pH of the filtrate. If the pH shifted
units due to the compound's basicity, adjust and repeat.
Protocol 2: Forced Degradation Study (Stress Testing)
Establishes the boundaries of chemical stability.
Workflow Visualization:
Figure 2: Standardized forced degradation workflow for benzimidazole carboxamides.
Protocol 3: Tautomer Identification via VT-NMR
Confirms the "Locked" conformation.
-
Solvent: Dissolve 10 mg of MBIC-4 in
(high solubility) and (if soluble, to minimize solvent H-bonding interference). -
Acquisition: Acquire
NMR spectra at , , and . -
Interpretation:
-
At low temperature, proton exchange slows. Look for distinct signals for the imidazole NH.
-
Observe the chemical shift of the Amide protons. If one amide proton is significantly downfield (
ppm) and insensitive to concentration (intramolecular), it confirms the H-bond to N3.
-
Quantitative Data Summary
| Property | Value / Characteristic | Impact on Development |
| Melting Point | High thermal stability; suitable for hot-melt extrusion. | |
| pKa (Basic) | Less basic than unsubstituted benzimidazole (5.6) due to amide EWG. | |
| LogP | Moderate lipophilicity; good membrane permeability. | |
| Tautomer Ratio | The 1H-form dominates; simplify docking studies to this form. | |
| Major Degradant | 4-Carboxylic Acid | Monitor RRT |
References
-
Structural Insights into Benzimidazole Tautomerism: Elguero, J., et al. "Tautomerism of Benzimidazoles: A Theoretical and Experimental Study." Beilstein Journal of Organic Chemistry.
-
Synthesis and Properties of PARP Inhibitors: Penning, T. D., et al.[1] "Discovery of the PARP Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (Veliparib)." Journal of Medicinal Chemistry.
-
Intramolecular Hydrogen Bonding in Heterocycles: Kuhn, B., et al. "Hydrogen Bonding in Medicinal Chemistry: A Robust Interaction for Structure-Based Design." Journal of Medicinal Chemistry.
-
Thermodynamic Solubility Protocols: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.
Sources
Binding affinity of 2-methyl-1H-benzo[d]imidazole-4-carboxamide to PARP1 vs PARP2
Technical Analysis: Binding Affinity and Selectivity of 2-Methyl-1H-benzo[d]imidazole-4-carboxamide Targeting PARP1 vs. PARP2
Executive Summary
The compound 2-methyl-1H-benzo[d]imidazole-4-carboxamide represents the foundational pharmacophore for a major class of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Veliparib (ABT-888) . While Veliparib possesses a bulky 2-((R)-2-methylpyrrolidin-2-yl) substituent, the molecule is the "minimal binder"—containing only the benzimidazole core and the critical carboxamide moiety.
This technical guide analyzes the binding kinetics of this scaffold. Our analysis confirms that while the carboxamide group drives potent anchoring via hydrogen bonding to the nicotinamide-binding pocket, the small 2-methyl substituent is insufficient to generate significant selectivity between PARP1 and PARP2 . Consequently, this scaffold exhibits an equipotent binding profile , acting as a dual inhibitor with high structural efficiency but limited isoform specificity.
Structural Biology of Binding: The Nicotinamide Mimic
To understand the affinity of 2-methyl-1H-benzo[d]imidazole-4-carboxamide, we must deconstruct its interaction with the PARP active site. The PARP family enzymes catalyze the transfer of ADP-ribose from NAD+ to target proteins.[1] Inhibitors in this class function as NAD+ mimetics .
The Pharmacophore Mechanism
The 4-carboxamide group is the non-negotiable feature of this scaffold. It mimics the amide group of nicotinamide (the "N" in NAD+), locking the molecule into the highly conserved catalytic domain.
-
Primary Anchors (PARP1 Numbering):
-
Gly863: The backbone amide nitrogen acts as a hydrogen bond donor to the inhibitor's carboxamide oxygen.
-
Ser904: The side chain hydroxyl acts as a hydrogen bond donor/acceptor system with the inhibitor's carboxamide nitrogen.
-
-
Hydrophobic Stacking: The benzimidazole ring creates pi-stacking interactions with Tyr907 , further stabilizing the complex.
The "Selectivity Trap"
The catalytic domains of PARP1 and PARP2 share 69% sequence identity , but the nicotinamide-binding pocket is nearly 100% conserved. The residues interacting with the carboxamide (Gly863/Ser904 in PARP1) have identical counterparts in PARP2.
-
PARP1: Gly863, Ser904, Tyr907
-
PARP2: Gly429, Ser470, Tyr473 (Homologous positions)
Because the 2-methyl group is small and hydrophobic, it sits within the active site without extending into the "D-loop" or solvent-exposed regions where PARP1 and PARP2 sequences diverge. This results in a lack of steric clashes or specific interactions that could drive selectivity.
Visualization: Binding Mode Interaction Network
Figure 1: Interaction map showing the critical hydrogen bonding network anchoring the benzimidazole-carboxamide scaffold. These interactions are conserved across PARP1 and PARP2.
Comparative Affinity Analysis
While direct literature values for the isolated "2-methyl" fragment are often buried in SAR tables, we can extrapolate its performance by comparing it to its optimized derivative, Veliparib (ABT-888).
Quantitative Comparison
| Compound | Structure | PARP1 Ki (nM) | PARP2 Ki (nM) | Selectivity Ratio |
| Veliparib (ABT-888) | 2-((R)-2-methylpyrrolidin-2-yl)-... | 5.2 | 2.9 | ~0.6 (Equipotent) |
| Methyl-Core Scaffold | 2-methyl-1H-benzo[d]... | ~20 - 50 | ~20 - 50 | ~1.0 (Equipotent) |
*Note: Values for the Methyl-Core are estimated based on SAR fragmentation studies indicating that removal of the pyrrolidine ring reduces potency by approximately 5-10 fold due to loss of hydrophobic contacts, but does not alter the selectivity profile.
Interpretation
-
Potency: The 2-methyl variant is a weaker binder than Veliparib. The pyrrolidine ring in Veliparib provides additional hydrophobic bulk and correct stereochemistry to optimize the fit within the pocket. The simple methyl group fills the space but does not maximize the binding energy.
-
Selectivity: The data confirms that neither the scaffold nor the optimized drug is selective. The selectivity ratio is near unity. This is a characteristic feature of first-generation PARP inhibitors (Olaparib, Veliparib, Rucaparib), which target the conserved NAD+ pocket.
Experimental Methodologies
To empirically verify the binding affinity and selectivity of this molecule, two distinct assay types are required: Enzymatic Inhibition (IC50) and DNA Trapping .
Protocol A: HTRF® PARP1/2 Inhibition Assay
Goal: Determine the IC50 value by measuring the reduction in PARylation activity.
Materials:
-
Recombinant Human PARP1 and PARP2 (High Purity).
-
Substrate: Biotinylated-NAD+ and Histone H1 (or specialized PAR acceptor).[2]
-
Detection: Europium-cryptate labeled anti-PAR antibody and XL665-labeled Streptavidin.
Workflow:
-
Preparation: Dilute 2-methyl-1H-benzo[d]imidazole-4-carboxamide in DMSO (10-point dose response, starting at 10 µM).
-
Enzyme Incubation: Add 5 µL of PARP1 or PARP2 enzyme (0.5 nM final) to a 384-well low-volume plate. Add 2.5 µL of compound. Incubate for 15 mins at RT.
-
Activation: Add 2.5 µL of Substrate Mix (Activated DNA + Biotin-NAD+).
-
Reaction: Incubate for 30-60 minutes at RT.
-
Quench & Detect: Add 10 µL of HTRF detection reagents (Eu-Antibody + SA-XL665). Incubate for 3 hours.
-
Read: Measure FRET signal (665 nm/620 nm ratio) on a compatible plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to derive IC50.
Protocol B: Fluorescence Polarization (FP) Trapping Assay
Goal: Assess if the molecule "traps" PARP on DNA, a key driver of cytotoxicity distinct from catalytic inhibition.[3]
Principle: PARP enzymes bind to a Fluorescent DNA probe.[4] When PARylated (active), they release the DNA (Low FP).[4] If an inhibitor prevents PARylation and stabilizes the complex, the enzyme remains bound (High FP).[4]
Workflow:
-
Mix: Combine PARP1/2 enzyme with a FAM-labeled DNA duplex containing a single-strand break.
-
Basal Read: Measure FP (mP) to establish the "Bound" state baseline.
-
Treat: Add the test compound and incubate.
-
Trigger: Add NAD+ (1 mM) to trigger automodification.
-
Kinetic Read: Monitor FP over time.
-
Vehicle Control: FP decreases rapidly (Enzyme PARylates and falls off).
-
Trapping Inhibitor: FP remains high (Enzyme is stuck on DNA).
-
Visual Workflow: Assay Logic
Figure 2: Dual-track validation workflow. Protocol A measures biochemical affinity (Ki), while Protocol B measures the functional "trapping" potential.
Implications for Drug Development
The binding profile of 2-methyl-1H-benzo[d]imidazole-4-carboxamide highlights a critical challenge in PARP inhibitor design: The Conservation Paradox.
-
Lack of Selectivity: The high conservation of the nicotinamide pocket means that "Core-only" scaffolds will invariably inhibit both PARP1 and PARP2. To achieve PARP1 selectivity (which is desirable to reduce hematological toxicity associated with PARP2 inhibition), researchers must elaborate the scaffold to interact with non-conserved residues outside the active site.
-
Trapping Efficiency: While the core scaffold inhibits catalytic activity, the "trapping" potency—which correlates with clinical efficacy in BRCA-deficient tumors—is often enhanced by the side chains (like the pyrrolidine in Veliparib) that influence the allosteric rigidity of the protein-DNA complex. The methyl-core alone is likely a weak trapper.
References
-
Discovery of Veliparib (ABT-888): Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer." Journal of Medicinal Chemistry.
-
PARP1 vs PARP2 Structural Homology: Oliver, A. W., et al. (2004). "Crystal Structure of the Catalytic Fragment of Murine Poly(ADP-ribose) Polymerase-2." Nucleic Acids Research.
-
PARP Trapping Mechanism: Murai, J., et al. (2012).[5] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.
-
Assay Protocols: BPS Bioscience. "PARP1 Chemiluminescent Assay Kit Protocol."
Sources
Technical Guide: Pharmacokinetics and Metabolic Pathway of ABT-888 (Veliparib)
Executive Summary
This technical guide details the pharmacokinetic (PK) profile and metabolic fate of Veliparib (ABT-888) , a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP-1/2) inhibitor. Unlike other PARP inhibitors (e.g., olaparib, niraparib) that undergo extensive hepatic metabolism, Veliparib is characterized by high oral bioavailability , minimal metabolic turnover , and predominant renal elimination of the unchanged parent drug.
This distinct profile makes Veliparib a candidate of interest for combination therapies, as it exhibits a low potential for cytochrome P450 (CYP)-mediated drug-drug interactions (DDIs). However, its dependence on renal clearance and specific transporters (OCT2, MATE) necessitates careful consideration in patients with renal impairment.[1]
Physicochemical Properties & Absorption
Veliparib is a Biopharmaceutics Classification System (BCS) Class 1 compound, exhibiting both high solubility and high permeability.
Absorption Kinetics[2][3][4][5]
-
Bioavailability: >73% (Mass balance studies suggest >90% absorption).
-
Tmax: Rapid absorption, typically reaching peak plasma concentrations within 0.5 to 1.5 hours post-dose.[1]
-
Linearity: Displays linear pharmacokinetics across the therapeutic dose range (10–400 mg).[2]
-
Food Effect: Minimal clinically significant effect on exposure, allowing for administration without regard to meals.
Distribution Profile
Veliparib exhibits extensive tissue distribution, a critical attribute for targeting solid tumors and central nervous system (CNS) malignancies.
-
Volume of Distribution (Vd/F): Approximately 147–152 L (Central Vd ~99 L; Peripheral Vd ~48 L).
-
Mechanism:[3] The large Vd indicates significant distribution into extravascular tissues, exceeding total body water.
-
-
Protein Binding: Moderate to low. The high Vd suggests that plasma protein binding does not significantly restrict tissue access.
-
Blood-Brain Barrier (BBB) Penetration: Veliparib is a weak substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), allowing it to cross the BBB more effectively than other PARP inhibitors. This is vital for efficacy in glioblastoma and brain metastases.
Metabolic Pathway (Mechanism of Action)
While metabolism is a minor elimination route (~13–30% of total clearance), it is chemically specific.
Primary Metabolic Route
The hepatic metabolism of Veliparib is mediated primarily by CYP2D6 , with minor contributions from CYP2C19 and CYP3A4.[2]
-
Parent Compound: Veliparib (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide).
-
Major Metabolite (M8): A lactam derivative resulting from the oxidation of the pyrrolidine ring.
-
Minor Metabolites: Mono-hydroxylation products (trace amounts).
Pathway Visualization
The following diagram illustrates the metabolic and elimination flow of Veliparib.
Figure 1: Metabolic and elimination pathway of Veliparib, highlighting the dominance of renal excretion and CYP2D6-mediated conversion to the M8 metabolite.
Excretion & Transporter Mechanisms
Veliparib is predominantly eliminated unchanged in the urine.[1][4][5] The renal clearance mechanism involves both glomerular filtration and active tubular secretion.[4]
-
Renal Clearance (CLr): ~13–17 L/h.
-
Net Secretion: The unbound renal clearance exceeds the Glomerular Filtration Rate (GFR), confirming active secretion.[5]
-
Transporter Involvement:
-
Uptake (Basolateral): OCT2 (Organic Cation Transporter 2) facilitates entry of Veliparib from blood into renal proximal tubule cells.
-
Efflux (Apical): MATE1 and MATE2-K (Multidrug and Toxin Extrusion proteins) secrete Veliparib into the urine.
-
Clinical Implication: Drug-Drug Interactions (DDI)
Because OCT2 drives renal uptake, co-administration with strong OCT2 inhibitors (e.g., cimetidine ) can reduce renal clearance and increase Veliparib plasma exposure by approximately 30% .
Quantitative Pharmacokinetic Parameters
The following table summarizes key PK parameters derived from population PK analyses in patients with solid tumors.
| Parameter | Value (Mean / Typical) | Description |
| Tmax | 0.5 – 1.5 h | Rapid oral absorption. |
| Cmax | Dose-proportional | ~311 ng/mL (at steady state for typical doses). |
| AUC | Dose-proportional | Area Under the Curve; linear 10–400 mg. |
| Half-life (t1/2) | ~6 hours | Moderate elimination half-life; supports BID dosing. |
| Apparent Clearance (CL/F) | 13 – 17.3 L/h | Correlates strongly with Creatinine Clearance (CrCl). |
| Volume of Distribution (Vd/F) | 147 L | Indicates extensive tissue binding/distribution. |
| Urinary Recovery | ~70% (Parent)~90% (Total) | Majority recovered as unchanged drug. |
Experimental Protocols
To ensure scientific integrity, the following bioanalytical and metabolic stability protocols are recommended for validating Veliparib PK.
Protocol A: LC-MS/MS Bioanalysis of Veliparib in Plasma
Objective: Quantify Veliparib and M8 metabolite in human plasma with high sensitivity (LLOQ ~1 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma into a 96-well plate.
-
Add 150 µL of Acetonitrile (ACN) containing internal standard (e.g., deuterated Veliparib-d3).
-
Vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of 0.1% Formic Acid in water.
-
-
Chromatography (LC Conditions):
-
Column: Waters Atlantis dC18 (2.1 x 100 mm, 3 µm) or equivalent HSS T3.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold)
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.1 min: Re-equilibrate to 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS/MS Detection):
-
Source: Electrospray Ionization (ESI) in Positive Mode .[6]
-
MRM Transitions:
-
Veliparib: m/z 245.1 → 162.1 (Quantifier).
-
Internal Standard: m/z 248.1 → 165.1.
-
-
Validation: Linearity (
), Accuracy (85-115%), Precision (CV < 15%).
-
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Confirm the low metabolic turnover and CYP2D6 contribution.
-
Incubation System:
-
Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: Veliparib at 1 µM.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).
-
-
CYP Phenotyping (Chemical Inhibition):
-
Run parallel incubations with specific inhibitors:
-
Quinidine (1 µM) for CYP2D6 inhibition.
-
Ketoconazole (1 µM) for CYP3A4 inhibition.
-
-
Initiate reaction with NADPH; incubate at 37°C.
-
-
Sampling & Analysis:
-
Sample at 0, 15, 30, and 60 minutes.
-
Quench with ice-cold ACN.
-
Analyze parent depletion via LC-MS/MS (Protocol A).
-
Calculation: Calculate intrinsic clearance (
) based on the elimination rate constant ( ). -
Expected Result: Minimal depletion in control HLM; significant reduction in clearance only in the presence of Quinidine (confirming CYP2D6 dependence).
-
References
-
Kummar S, et al. (2009). "Phase 0 clinical trial of the poly(ADP-ribose) polymerase inhibitor ABT-888 in patients with advanced malignancies." Journal of Clinical Oncology.
-
Niu J, et al. (2017). "Parent-Metabolite Pharmacokinetic Modeling and Pharmacodynamics of Veliparib (ABT-888), a PARP Inhibitor, in Patients With BRCA 1/2-Mutated Cancer or PARP-Sensitive Tumor Types." The Journal of Clinical Pharmacology.
-
Kikuchi R, et al. (2013). "Prediction of clinical drug-drug interactions of veliparib (ABT-888) with human renal transporters (OAT1, OAT3, OCT2, MATE1, and MATE2K)." Journal of Pharmaceutical Sciences.
-
Li J, et al. (2014). "Complex Disease-, Gene-, and Drug-Drug Interactions: Impacts of Renal Function, CYP2D6 Phenotype, and OCT2 Activity on Veliparib Pharmacokinetics." Clinical Cancer Research.
-
Mostafa NM, et al. (2021). "A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients." Clinical Pharmacology in Drug Development.
Sources
- 1. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Population Pharmacokinetic Meta‐Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Population pharmacokinetics and site of action exposures of veliparib with topotecan plus carboplatin in patients with haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of clinical drug-drug interactions of veliparib (ABT-888) with human renal transporters (OAT1, OAT3, OCT2, MATE1, and MATE2K) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
Crystal Structure Analysis of 2-Methyl-1H-benzo[d]imidazole-4-carboxamide Complexes
An In-depth Technical Guide:
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, an isomeric form of purine, represents a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring nucleotides allows it to readily interact with a myriad of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Within this class, derivatives of 1H-benzo[d]imidazole-4-carboxamide have emerged as particularly potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair in cancer cells.[3][4] The development of PARP-1 inhibitors is a cornerstone of targeted therapies for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4]
The 2-methyl-1H-benzo[d]imidazole-4-carboxamide core is a promising pharmacophore for developing next-generation therapeutics. The introduction of a methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing target affinity and metabolic stability.[5] Furthermore, the carboxamide group at the 4-position provides a crucial anchor for hydrogen bonding within the target's active site.[3]
To rationally design more effective drug candidates, a profound understanding of their three-dimensional structure and intermolecular interactions is indispensable. The formation of metal complexes with this ligand can further modulate its biological activity, solubility, and pharmacokinetic profile.[6][7] This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive crystal structure analysis of 2-methyl-1H-benzo[d]imidazole-4-carboxamide and its complexes. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols from initial synthesis to final structural elucidation, empowering researchers in drug development to unlock the full potential of this important molecular scaffold.
Part 1: Synthesis and Complexation Strategy
The journey to structural analysis begins with the meticulous synthesis of the core ligand and its subsequent coordination complexes. The purity and quality of the initial materials are paramount for successful crystallization.
Rationale and Synthesis of the Ligand
The synthesis of benzimidazole derivatives is a well-established field. A robust and common method involves the condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its equivalent.[8][9] For the target ligand, 2,3-diaminobenzamide would be the ideal starting diamine, reacting with acetic acid under Phillips conditions (refluxing in dilute HCl) or with a catalyst to yield 2-methyl-1H-benzo[d]imidazole-4-carboxamide.
The choice of this synthetic route is based on its reliability, scalability, and the ready availability of starting materials. Purification via recrystallization is critical to ensure the high-purity ligand required for forming well-ordered metal-organic crystals.
The Strategic Imperative for Metal Complexation
Coordinating the benzimidazole ligand with transition metal ions (e.g., Zn(II), Cu(II), Co(II)) is a strategic choice to enhance its therapeutic potential.[6] Metal ions can act as structural templates, organizing the ligands in a specific geometry that may be more favorable for binding to a biological target. Furthermore, the metal center itself can participate in redox chemistry or Lewis acid catalysis, introducing novel mechanisms of action. From a crystallographic perspective, the introduction of heavier metal atoms can also simplify the structure solution process due to their significant X-ray scattering factor.
Experimental Protocol: Synthesis of a Representative Metal Complex
This protocol describes a general method for synthesizing a metal complex of the title ligand. The choice of metal salt and solvent may require optimization.
Objective: To synthesize a coordination complex of 2-methyl-1H-benzo[d]imidazole-4-carboxamide with a divalent metal salt (e.g., Zinc(II) Acetate).
Materials:
-
2-methyl-1H-benzo[d]imidazole-4-carboxamide (Ligand, L)
-
Zinc(II) Acetate dihydrate [Zn(OAc)₂·2H₂O]
-
Methanol (Anhydrous)
-
Diethyl Ether (Anhydrous)
-
Schlenk flask and magnetic stirrer
Procedure:
-
Ligand Dissolution: Dissolve the ligand (2 mmol) in hot methanol (30 mL) in a 100 mL Schlenk flask with stirring. The application of heat is necessary to achieve complete dissolution.
-
Metal Salt Dissolution: In a separate beaker, dissolve Zn(OAc)₂·2H₂O (1 mmol) in methanol (15 mL).
-
Complexation Reaction: Add the methanolic solution of the metal salt dropwise to the hot, stirring solution of the ligand. The ligand is used in a 2:1 molar ratio to the metal, anticipating a [ML₂]-type complex, a common stoichiometry for benzimidazole-based ligands.[6]
-
Precipitation: Upon addition, a precipitate is often immediately formed. Continue stirring the reaction mixture at reflux for 2-4 hours to ensure complete reaction.
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid sequentially with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials. Dry the resulting solid complex under vacuum for 24 hours.
-
Characterization: The resulting powder should be characterized by FT-IR and elemental analysis to confirm the formation of the complex before proceeding to crystallization.
Part 2: The Crystallization Bottleneck and X-ray Data Acquisition
Obtaining diffraction-quality single crystals is often the most challenging step in structure analysis. A well-ordered crystal lattice is a prerequisite for a successful X-ray diffraction experiment.
Principles of Crystal Growth
The goal of crystallization is to slowly and systematically transition a molecule from a disordered state (in solution) to a highly ordered, repeating three-dimensional array (a crystal). This is achieved by creating a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, but not so rapidly as to cause amorphous precipitation. The choice of solvent is critical; the ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.
Common Crystallization Techniques:
-
Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration to the point of crystallization.
-
Solvent Diffusion (Liquid/Vapor): The compound is dissolved in a "good" solvent, and a "poor" solvent (miscible with the good solvent but in which the compound is insoluble) is slowly introduced, either by layering the liquids or by allowing the vapor of the more volatile poor solvent to diffuse into the solution of the good solvent. This gently induces crystallization.
Experimental Protocol: Single Crystal Growth via Vapor Diffusion
Objective: To grow single crystals of the synthesized complex suitable for X-ray diffraction.
Materials:
-
Synthesized metal complex powder
-
"Good" solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
"Poor" or "precipitating" solvent (e.g., Diethyl ether, Methanol, or Water)
-
Small vial (e.g., 2 mL) and a larger jar with a screw cap (e.g., 20 mL)
Procedure:
-
Prepare Saturated Solution: In the small vial, dissolve a small amount (5-10 mg) of the complex in the minimum amount of the "good" solvent (e.g., DMSO) to achieve a clear, slightly saturated solution.
-
Set up Diffusion Chamber: Place the uncapped small vial inside the larger jar.
-
Introduce Precipitant: Add 5-10 mL of the "poor" solvent (e.g., diethyl ether) to the larger jar, ensuring the liquid level is well below the top of the inner vial.
-
Seal and Wait: Seal the larger jar tightly. The more volatile "poor" solvent will slowly diffuse its vapor into the solution in the inner vial. This gradual change in solvent composition reduces the solubility of the complex, ideally leading to the formation of single crystals over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
}
Workflow for Single-Crystal X-ray Structure Determination.
Protocol: X-ray Data Collection
Objective: To collect a complete set of high-quality diffraction data from a single crystal.
Instrumentation: A modern single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a low-temperature device.[10]
Procedure:
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion and radiation damage.
-
Unit Cell Determination: The crystal is centered in the X-ray beam. A series of initial diffraction images are collected to determine the unit cell parameters and the Bravais lattice.[10]
-
Data Collection Strategy: Based on the crystal's symmetry, the instrument software calculates an optimized strategy to collect a complete and redundant set of diffraction data, measuring the intensity and position of thousands of reflections.
-
Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data. An absorption correction is also applied.[10] The output is a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.
Part 3: From Data to Structure: Elucidation and Analysis
With a processed data file, the computational work of solving and refining the crystal structure begins.
Structure Solution and Refinement
The "phase problem" is the central challenge in crystallography: the diffraction experiment measures intensities, but both intensity and phase information are needed to calculate the electron density map.
-
Structure Solution: Modern direct methods, as implemented in programs like SHELXS, use statistical relationships between the measured intensities to derive initial phase estimates.[10] This process typically reveals the positions of the heaviest atoms (like the metal ion and heteroatoms).
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a full-matrix least-squares method with a program like SHELXL.[10] In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Interpretation of Crystallographic Data
The final output of a successful refinement is a crystallographic information file (CIF) containing all the information about the structure. A key part of the analysis involves presenting this data clearly.
Table 1: Representative Crystallographic Data for a Benzimidazole Derivative Complex (Note: Data below is representative, based on similar published structures, and should be replaced with experimental values.)[11][12]
| Parameter | Value |
| Chemical Formula | C₁₉H₂₀N₂O·H₂O |
| Formula Weight | 310.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.124(2) |
| b (Å) | 7.688(2) |
| c (Å) | 19.986(2) |
| β (°) | 98.99(1) |
| Volume (ų) | 1688.3(5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.221 |
| Absorption Coeff. (mm⁻¹) | 0.634 |
| Radiation, λ (Å) | Mo Kα, 0.71073 |
| Temperature (K) | 293(1) |
| Reflections Collected | 2950 |
| Independent Reflections | 1291 [R(int) = 0.0144] |
| Final R indices [I > 2σ(I)] | R₁ = 0.0356, wR₂ = 0.0873 |
| R indices (all data) | R₁ = 0.0410, wR₂ = 0.0912 |
| Goodness-of-fit (S) on F² | 1.05 |
Analysis of Supramolecular Interactions
Beyond the covalent bonds of the molecule itself, the crystal packing is stabilized by a network of non-covalent interactions. Analyzing these interactions is crucial for understanding the solid-state properties and can provide insights into molecular recognition at a biological target.[13]
-
Hydrogen Bonds: These are the most significant intermolecular forces, typically involving the amide N-H group, the imidazole N-H, and potential solvent molecules.[14][15] The carboxamide group is an excellent hydrogen bond donor and acceptor.
-
π-π Stacking: The aromatic benzimidazole rings can stack on top of each other, contributing to crystal stability.
-
C-H···π Interactions: A weaker interaction where a C-H bond points towards the face of an aromatic ring.[15]
}
Diagram of a common hydrogen bonding motif (amide chain).
Part 4: Corroborative and Computational Analysis
While SC-XRD provides the definitive solid-state structure, a comprehensive analysis integrates other techniques to provide a holistic understanding of the compound's properties in different states.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the molecular structure in solution.[8][16] Comparing the spectra of the free ligand to its metal complex can indicate which atoms are involved in coordination, as their chemical shifts will be perturbed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups.[17] In this case, shifts in the ν(N-H) and ν(C=O) stretching frequencies upon complexation provide strong evidence of coordination involving the amide and/or imidazole groups.
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Coordination to a metal ion typically alters the electronic structure, leading to shifts in the absorption bands.[12]
Density Functional Theory (DFT) Calculations
Computational chemistry, particularly DFT, serves as a powerful tool to validate and complement experimental results.[18][19]
-
Geometry Optimization: The experimental X-ray structure can be used as a starting point for a gas-phase geometry optimization. Comparing the calculated bond lengths and angles with the crystallographic data provides a measure of how intermolecular forces in the crystal influence the molecular geometry.[16]
-
Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared to the experimental FT-IR spectrum, aiding in the assignment of complex spectral bands.[18]
-
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic properties.[16]
Part 5: Implications for Structure-Based Drug Design
The culmination of this multi-faceted analysis is a detailed structural model that is invaluable for drug development.
-
Structure-Activity Relationship (SAR): By obtaining crystal structures of a series of related complexes, one can establish clear relationships between specific structural features and biological activity. For example, the precise coordination geometry around the metal ion can be correlated with its efficacy as a PARP-1 inhibitor.[3][4]
-
Rational Drug Design: The high-resolution crystal structure can be imported into molecular modeling software. It can be docked into the active site of its target protein (e.g., PARP-1) to visualize the binding mode.[20] This allows medicinal chemists to identify key interactions—such as the hydrogen bonds formed by the carboxamide group—and rationally design modifications to the ligand to improve binding affinity and selectivity, ultimately leading to more potent and safer medicines.
Conclusion
The crystal structure analysis of 2-methyl-1H-benzo[d]imidazole-4-carboxamide complexes is a rigorous, multi-step process that is foundational to modern medicinal chemistry. It is an integrated approach that begins with rational synthesis and complexation, navigates the critical bottleneck of crystallization, and employs the power of X-ray diffraction for atomic-level resolution. By corroborating these definitive solid-state structures with spectroscopic and computational data, researchers can build a comprehensive understanding of their molecular behavior. This detailed structural knowledge is not merely an academic exercise; it is the blueprint that enables the rational, structure-based design of novel therapeutics with enhanced efficacy and specificity, directly impacting the future of targeted cancer therapy and beyond.
References
-
Title: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators Source: ACS Publications URL: [Link]
-
Title: a review article on synthesis of imidazole derivatives Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL: [Link]
-
Title: Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity Source: PubMed URL: [Link]
-
Title: Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group Source: PubMed URL: [Link]
-
Title: Crystal and Molecular Structure Analysis of 2-Methylimidazole Source: ResearchGate URL: [Link]
-
Title: Synthesis, reactions, and spectroscopic properties of benzimidazoles Source: Chemical Reviews URL: [Link]
-
Title: Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol Source: ResearchGate URL: [Link]
-
Title: X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives Source: IntechOpen URL: [Link]
-
Title: Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide Source: ResearchGate URL: [Link]
-
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Title: Metal complexes of benzimidazole derived sulfonamide: Synthesis, molecular structures and antimicrobial activity Source: ResearchGate URL: [Link]
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Title: Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol Source: Dhaka University Journal of Pharmaceutical Sciences URL: [Link]
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Title: Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis Source: PubMed URL: [Link]
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Title: Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole Source: PMC URL: [Link]
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History and development of benzimidazole carboxamide PARP inhibitors
The following technical guide details the history, development, and mechanistic distinctiveness of benzimidazole carboxamide PARP inhibitors, with a primary focus on Veliparib (ABT-888) as the class prototype.
From Rational Design to Clinical Differentiation
Executive Summary
The development of poly(ADP-ribose) polymerase (PARP) inhibitors represents a triumph of rational drug design and synthetic lethality. While the field is often dominated by phthalazinones (e.g., Olaparib) and triazolo-pyridazines (e.g., Talazoparib), the benzimidazole carboxamide scaffold—exemplified by Veliparib (ABT-888)—occupies a unique mechanistic niche. Unlike its peers, this class was optimized for high water solubility, blood-brain barrier (BBB) penetration, and, crucially, weak PARP trapping . This distinct profile allows for combination with DNA-damaging chemotherapies (e.g., Temozolomide, Platinum salts) at doses that would be myelotoxic with strong trappers.
Discovery & Structure-Activity Relationship (SAR)
The transition from early isoquinolinone-based inhibitors to the benzimidazole carboxamide core was driven by the need for improved physicochemical properties and potency.
The Benzimidazole Shift
Early PARP inhibitors mimicked the nicotinamide moiety of NAD+. Researchers at Abbott Laboratories (now AbbVie) identified that the benzimidazole-4-carboxamide scaffold could effectively mimic this interaction while offering superior solubility compared to the tricyclic lactams of competitors.
-
The Scaffold: The 1H-benzimidazole-4-carboxamide core.[1][2][3][4][5]
-
The "Conformational Lock": A critical intramolecular hydrogen bond forms between the amide nitrogen and the benzimidazole N-3 nitrogen. This locks the molecule into a planar conformation required for binding to the PARP active site (mimicking the nicotinamide ribose binding).
-
The Substituent (C-2 Position): The introduction of a chiral cyclic amine at the 2-position was the breakthrough.
-
Precursor (A-620223): Contained a 1-propylpiperidin-4-yl group.[6] Potent but less metabolically stable.[7]
-
Optimization (Veliparib): Replaced with a (R)-2-methylpyrrolidin-2-yl group.[3][4][5] The quaternary methyl group prevented metabolic oxidation at the alpha-carbon, significantly improving oral bioavailability and half-life.
-
Visualization: SAR Evolution Logic
Figure 1: The rational evolution from natural ligand mimicry to the stabilized Veliparib structure.
Mechanism of Action: The "Weak Trapper" Paradigm
Understanding the distinction between catalytic inhibition and PARP trapping is essential for this class.
Catalytic Inhibition vs. Trapping[10]
-
Catalytic Inhibition: Blocking the NAD+ binding pocket, preventing the formation of poly(ADP-ribose) (PAR) chains. All clinical PARP inhibitors do this effectively (Ki < 5 nM).
-
PARP Trapping: The drug-enzyme complex becomes "stuck" on the DNA at the site of a single-strand break (SSB). This acts as a toxic lesion, blocking replication forks.
-
Strong Trappers (Talazoparib, Olaparib): Highly cytotoxic as monotherapy but cause severe myelosuppression when combined with alkylating agents.
-
Weak Trappers (Veliparib): Veliparib inhibits PARylation but readily dissociates from the DNA-PARP complex. This reduces its single-agent cytotoxicity but allows it to be safely combined with full-dose chemotherapy (e.g., Temozolomide) to potentiate DNA damage without compounding bone marrow toxicity.
-
Visualization: The Trapping Spectrum
Figure 2: Divergent outcomes of PARP binding. Veliparib favors dissociation (right branch), enabling combination therapies.
Experimental Protocol: Synthesis of Veliparib
Note: This protocol synthesizes the core technical methodology described in the foundational J. Med. Chem. 2009 (Penning et al.) and subsequent process chemistry optimizations.
Retrosynthetic Analysis
The synthesis hinges on the coupling of a 2,3-diaminobenzamide derivative with a chiral amino acid precursor, followed by cyclization to form the benzimidazole ring.
Step-by-Step Methodology
Reagents: 2,3-diaminobenzamide, N-Boc-2-methyl-D-proline, HATU (coupling agent), Acetic Acid, Methanol.
-
Amide Coupling:
-
Dissolve 2,3-diaminobenzamide (1.0 eq) and N-Boc-2-methyl-D-proline (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) at 0°C.
-
Stir at room temperature for 16 hours.
-
Validation: Monitor by LC-MS for the formation of the amino-amide intermediate (Mass M+1).
-
-
Benzimidazole Cyclization:
-
Concentrate the intermediate and dissolve in glacial Acetic Acid .
-
Heat to 60-80°C for 4 hours. This promotes the dehydration and ring closure to form the benzimidazole core.
-
Checkpoint: The disappearance of the amide intermediate and appearance of the cyclized Boc-protected benzimidazole.
-
-
Deprotection:
-
Treat the crude reaction mixture with HCl in Methanol or TFA/DCM to remove the Boc protecting group.
-
Precipitate the final salt (Veliparib dihydrochloride) using Acetone/Ether.
-
-
Purification:
-
Recrystallize from Methanol/Isopropanol to achieve >99% enantiomeric excess (ee).
-
Synthesis Workflow Diagram
Figure 3: Chemical synthesis pathway for Veliparib.
Comparative Data Profile
The following table contrasts Veliparib with other key inhibitors, highlighting the "Benzimidazole Carboxamide" characteristics.
| Feature | Veliparib (ABT-888) | Olaparib (AZD-2281) | Pamiparib (BGB-290)* |
| Scaffold | Benzimidazole Carboxamide | Phthalazinone | Fused Dihydrodiazepinoindolone |
| PARP1 Ki | 5.2 nM | ~5 nM | 1.3 nM |
| Trapping Potency | Weak | Strong | Strong |
| Brain Penetration | High (P-gp independent) | Low/Moderate (P-gp substrate) | High (P-gp independent) |
| Primary Use | Chemo-combination (TMZ/Carbo) | Monotherapy / Maintenance | Monotherapy (Brain Mets) |
| Solubility | High (aqueous) | Low | Moderate |
*Note: Pamiparib is often discussed with this class due to its brain penetration and evolved structure, though it possesses a fused polycyclic core rather than the simple benzimidazole of Veliparib.
Future Directions: The Brain Penetration Frontier
While Veliparib demonstrated the safety of combining PARP inhibitors with chemotherapy, its efficacy was sometimes limited by its weak trapping. The next generation of inhibitors, such as Pamiparib , aims to synthesize the best of both worlds:
-
High Brain Penetration: Like Veliparib, avoiding P-glycoprotein efflux.
-
Potent Trapping: Like Olaparib, driving synthetic lethality in BRCA-mutant tumors.
This evolution suggests that while the simple benzimidazole carboxamide scaffold (Veliparib) was a crucial stepping stone for safety, fused-ring derivatives may define the future of CNS-active PARP inhibition.
References
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Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer." Journal of Medicinal Chemistry. Link
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Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[6][8] Link
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Donawho, C. K., et al. (2007). "ABT-888, an orally active Poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models." Clinical Cancer Research. Link
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Tang, Z., et al. (2020). "Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development."[9] Journal of Medicinal Chemistry. Link
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Gupta, S. K., et al. (2014). "Veliparib (ABT-888): a promising PARP inhibitor in the treatment of various cancers." Expert Opinion on Investigational Drugs. Link
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A Comprehensive Preclinical Toxicological Profile of 2-methyl-1H-benzo[d]imidazole-4-carboxamide: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for establishing the preclinical toxicological profile of 2-methyl-1H-benzo[d]imidazole-4-carboxamide, a novel benzimidazole derivative with therapeutic potential. Recognizing the limited publicly available toxicology data on this specific molecule, this whitepaper serves as a detailed roadmap for researchers, scientists, and drug development professionals. By leveraging established regulatory guidelines and data from structurally related benzimidazole compounds, this guide outlines the essential studies required for a robust safety assessment to support an Investigational New Drug (IND) application. The narrative emphasizes the causal reasoning behind experimental choices, adherence to Good Laboratory Practice (GLP), and the integration of pharmacokinetic and pharmacodynamic data to ensure a self-validating and scientifically sound toxicological evaluation.
Introduction: The Benzimidazole Scaffold and the Rationale for Toxicological Evaluation
The benzimidazole moiety is a prominent heterocyclic pharmacophore found in a wide array of approved therapeutic agents, exhibiting diverse biological activities including anti-cancer, anti-ulcer, and anthelmintic properties.[1][2][3] The subject of this guide, 2-methyl-1H-benzo[d]imidazole-4-carboxamide, belongs to this versatile class of compounds. Its structural features suggest potential as a therapeutic candidate, possibly as a poly(ADP-ribose)polymerase (PARP) inhibitor, given the activity of other benzimidazole-4-carboxamide derivatives.[4][5]
Before any new chemical entity can be administered to humans, a rigorous preclinical safety evaluation is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] The primary objectives of these preclinical toxicology studies are to:
-
Identify a safe initial starting dose and subsequent dose-escalation schemes for human clinical trials.[6][8]
-
Characterize the toxicological profile of the drug candidate, including identifying target organs of toxicity.[6][8]
-
Inform the design of clinical trial protocols and safety monitoring plans.[6]
This guide will delineate the necessary preclinical studies, which are conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and reliability.[6][7][9]
Foundational Studies: Pharmacokinetics and ADME
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to designing and interpreting toxicology studies.[9] In silico models can provide initial predictions of ADME properties.[10][11][12]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per time point).
-
Dosing:
-
Intravenous (IV) administration of a single dose (e.g., 1-2 mg/kg in a suitable vehicle) to determine key pharmacokinetic parameters like clearance, volume of distribution, and elimination half-life.
-
Oral (PO) administration of a single dose (e.g., 10-20 mg/kg in a suitable vehicle) to assess oral bioavailability.
-
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Bioanalysis: Plasma concentrations of 2-methyl-1H-benzo[d]imidazole-4-carboxamide are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Acute Toxicity Studies
The initial assessment of a compound's toxicity involves single-dose studies to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity at high dose levels.[8][13]
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Female Swiss Webster mice or Sprague-Dawley rats.
-
Dosing: A single animal is dosed at a starting dose level. The outcome for that animal determines the dose for the next animal (either higher or lower). This sequential dosing strategy minimizes the number of animals required.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: Estimation of the LD50 (the dose lethal to 50% of the animals). For related benzimidazole compounds, the oral LD50 in rodents can range from the hundreds to over 2000 mg/kg.[14][15]
Repeated-Dose Toxicity Studies
These studies are crucial for evaluating the effects of longer-term exposure to the drug candidate and are designed to support the duration of proposed clinical trials.[8]
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Animal Model: Sprague-Dawley rats (10 per sex per group).
-
Dosing: The compound is administered daily via oral gavage for 28 consecutive days at three dose levels (low, mid, and high) plus a vehicle control group. Dose levels are selected based on the results of acute toxicity and dose-range finding studies.
-
In-life Assessments:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmology examinations.
-
Clinical pathology (hematology, clinical chemistry, and urinalysis) at termination.
-
-
Terminal Procedures:
-
Gross necropsy.
-
Organ weight measurements.
-
Histopathological examination of a comprehensive list of tissues.
-
-
Recovery Group: An additional group of animals at the high dose and control levels may be included and observed for a treatment-free period (e.g., 14 days) to assess the reversibility of any findings.
Data Presentation: Illustrative Table of Potential Findings in a 28-Day Rodent Study (based on data from related imidazoles)
| Parameter | Low Dose | Mid Dose | High Dose | Control |
| Body Weight Gain | No significant effect | Slight decrease | Significant decrease | Normal |
| Liver Weight | No significant effect | Slight increase | Significant increase | Normal |
| Thyroid Hormone (T4) | No significant effect | Decrease | Significant decrease | Normal |
| Histopathology (Liver) | No significant findings | Minimal centrilobular hypertrophy | Centrilobular hypertrophy | Normal |
| Histopathology (Thyroid) | No significant findings | Follicular cell hyperplasia | Follicular cell hyperplasia | Normal |
Note: This table is illustrative and based on findings for other methylimidazoles which have shown effects on the liver and thyroid.[14][16][17][18]
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.[19] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[19]
Experimental Workflow: Safety Pharmacology Core Battery
Caption: Workflow for the safety pharmacology core battery.
Genotoxicity
A battery of in vitro and in vivo tests is required to assess the potential of a compound to cause genetic damage.[20]
Experimental Protocols: Standard Genotoxicity Battery
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
In Vitro Mammalian Cell Cytogenetic Assay: This assay, often using Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, assesses the potential to induce chromosomal aberrations.
-
In Vivo Micronucleus Test: This in vivo assay in rodents (typically mice or rats) evaluates chromosomal damage or damage to the mitotic apparatus by measuring the formation of micronuclei in erythrocytes.
Carcinogenicity
Long-term carcinogenicity studies (typically 2 years in rodents) may be required depending on the intended duration of clinical use and any concerning findings from earlier studies.[16][17] For some classes of compounds, such as certain imidazoles, there has been evidence of carcinogenicity in rodents, particularly affecting the thyroid and liver.[16][17]
Logical Framework for Carcinogenicity Assessment
Caption: Decision tree for conducting carcinogenicity studies.
Reproductive and Developmental Toxicology
If the drug is intended for use in women of childbearing potential, studies to assess its effects on fertility and embryonic development are necessary.[21]
Conclusion and Future Directions
Establishing a comprehensive preclinical toxicological profile for 2-methyl-1H-benzo[d]imidazole-4-carboxamide is a critical and mandatory step in its development as a potential therapeutic agent. This guide provides a scientifically grounded framework for the necessary studies, adhering to regulatory expectations and best practices in the field. The successful completion of this battery of tests, conducted under GLP conditions, will provide the essential safety data required to support a first-in-human clinical trial and ultimately, to bring a potentially valuable new medicine to patients.
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- 21. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Dosing Schedules for Veliparib (ABT-888) in Murine Xenograft Models
This Application Note is designed for researchers investigating DNA damage response (DDR) pathways and evaluating the efficacy of Veliparib (ABT-888) in murine xenograft models. It synthesizes pharmacokinetic principles with practical, field-proven dosing strategies.
Introduction: The Mechanistic Rationale
Veliparib (ABT-888) is a potent, orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2. Unlike other PARP inhibitors (PARPi) such as talazoparib or olaparib, Veliparib is characterized as a strong catalytic inhibitor but a weak PARP trapper .
Why This Matters for Dosing
-
Trapping Potency: "Trapping" locks PARP proteins onto damaged DNA, creating cytotoxic lesions that block replication forks. Strong trappers are highly effective as monotherapies but often cause severe myelosuppression when combined with DNA-damaging chemotherapy.
-
The Veliparib Advantage: Because Veliparib effectively inhibits PARylation without rigidly trapping PARP onto DNA, it can be combined with alkylating agents (e.g., Temozolomide, Carboplatin) at full therapeutic doses with a manageable toxicity profile.
-
Dosing Implication: In vivo protocols typically utilize twice-daily (BID) dosing to maintain continuous catalytic suppression of PARP during the window of chemotherapy-induced DNA damage.
Formulation & Preparation
Veliparib is a Class 1 Biopharmaceutical (high solubility, high permeability).
Vehicle Selection
-
Standard Vehicle: 0.9% Saline (Sterile).
-
Alternative: Phosphate Buffered Saline (PBS), pH 7.4.
-
Solubility: Veliparib is highly soluble in aqueous media (>20 mg/mL). No complex lipids or detergents (e.g., Tween-80, DMSO) are typically required, minimizing vehicle-induced stress on the animals.
Preparation Protocol
-
Weighing: Calculate total mass required based on a standard dose (e.g., 25 mg/kg or 50 mg/kg) and average mouse weight (20–25 g).
-
Dissolution: Add Veliparib powder to 0.9% sterile saline. Vortex for 1–2 minutes until the solution is clear and colorless.
-
Sterilization: Filter sterilize using a 0.22 µm syringe filter if the solution will be stored for >24 hours.
-
Stability: Prepared solution is stable at 4°C for up to 7 days. For longer studies, prepare fresh weekly.
Experimental Dosing Protocols
Protocol A: Chemopotentiation (Combination with Temozolomide)
Objective: To demonstrate Veliparib's ability to sensitize tumors to DNA alkylating agents. This is the most common application.
-
Model: Glioblastoma (e.g., U87MG), Melanoma, or SCLC xenografts.
-
Dosing Schedule: "The Bracket Design." Veliparib is administered before, during, and after the chemotherapy dose to ensure PARP is inhibited at the moment DNA damage occurs and during the subsequent repair phase.
| Agent | Dose | Route | Frequency | Days |
| Veliparib | 25 mg/kg | PO (Oral Gavage) | BID (8 hr interval) | Days 1–5 |
| Temozolomide | 50 mg/kg | PO (Oral Gavage) | QD (Once Daily) | Days 1–5 |
Step-by-Step Workflow:
-
AM Dose (T=0): Administer Veliparib (25 mg/kg) via oral gavage.
-
Chemo Dose (T+30 min): Administer Temozolomide (50 mg/kg) 30–60 minutes after the morning Veliparib dose. This ensures PARP is inhibited before the alkylating agent hits peak plasma concentration.
-
PM Dose (T+8 hrs): Administer the second daily dose of Veliparib (25 mg/kg).
-
Duration: Repeat for 5 consecutive days. Monitor tumor volume 2–3 times weekly.[1]
Protocol B: Monotherapy (BRCA-Deficient Models)
Objective: To evaluate synthetic lethality in Homologous Recombination (HR) deficient models (e.g., BRCA1-/- breast cancer).
-
Dose: Higher doses are required for monotherapy efficacy compared to combination regimens.
-
Regimen: 50 mg/kg to 100 mg/kg, BID.
-
Duration: Continuous dosing (Days 1–21) or until disease progression.
Data Visualization: Mechanism & Workflow
Figure 1: Mechanism of Action Comparison
Caption: Veliparib acts primarily through catalytic inhibition (blocking PARylation), whereas strong trappers (e.g., Talazoparib) form toxic PARP-DNA complexes.
Figure 2: The "Bracket" Dosing Schedule
Caption: Optimal sequencing requires Veliparib coverage before and after the DNA damaging agent (TMZ) to prevent repair.
Pharmacodynamics & Endpoints
To validate the dosing schedule, you must confirm target engagement.
PD Biomarker: PAR Levels (ELISA/Western)
-
Timing: Harvest surrogate tissue (PBMCs) or tumor tissue 2–4 hours post-dose.
-
Expectation: >90% reduction in PAR polymers (Poly-ADP-ribose) compared to vehicle control.
-
Method:
-
Lyse tumor tissue in RIPA buffer containing PARP inhibitors (to prevent ex vivo PAR degradation).
-
Quantify PAR levels using a validated PAR ELISA kit.
-
Normalize to total protein.
-
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI):
-
Time to Progression (TTP): Time for tumor to double in volume.
-
Body Weight: Loss of >15–20% indicates toxicity (often due to combined myelosuppression).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Severe Weight Loss (>20%) | Combined toxicity (Myelosuppression). | Reduce Chemo dose by 25%. Maintain Veliparib dose to ensure PARP inhibition. |
| No Efficacy in Combo | Incorrect sequencing. | Ensure Veliparib is given before Chemo. Simultaneous or post-chemo dosing is less effective. |
| Inconsistent PK | Metabolic clearance. | Mice metabolize Veliparib faster than humans. Ensure strict BID (or even TID) dosing if T1/2 is <3 hrs in your specific strain. |
References
-
Donawho, C. K., et al. "ABT-888, an orally active Poly(ADP-Ribose) Polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models." Clinical Cancer Research, 2007.
-
Murai, J., et al. "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors."[2] Cancer Research, 2012.
-
Gupta, S. K., et al. "Veliparib (ABT-888) bioavailability and pharmacokinetics in mice." Cancer Chemotherapy and Pharmacology, 2014.[3]
-
Palma, J. P., et al. "The PARP inhibitor, ABT-888 potentiates temozolomide: correlation with drug levels and PARP inhibition in vivo." Anticancer Research, 2008.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Dose-Escalation Study of Veliparib Combined with Carboplatin and Etoposide in Patients with Extensive-Stage Small Cell Lung Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 2-methyl-1H-benzo[d]imidazole-4-carboxamide
Topic: HPLC Method Development for Detection of 2-methyl-1H-benzo[d]imidazole-4-carboxamide Type: Application Note & Protocol Audience: Analytical Chemists, Pharmaceutical Researchers, QC Specialists
Executive Summary
This guide outlines the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for 2-methyl-1H-benzo[d]imidazole-4-carboxamide (referred to herein as MBIC ).
MBIC is a critical heterocyclic scaffold, often serving as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Veliparib (ABT-888). Its structural duality—containing a basic imidazole core and a neutral carboxamide moiety—presents specific chromatographic challenges, particularly regarding peak tailing and pH-dependent solubility. This protocol leverages a Quality by Design (QbD) approach to ensure robust separation, suitable for purity analysis and impurity profiling in drug development.
Phase 1: Physicochemical Assessment & Strategy
Before method screening, we must analyze the molecule to predict its behavior on the column.
Structural Analysis
-
Core: Benzimidazole (Amphoteric).
-
Substituents:
-
C2-Methyl: Adds slight lipophilicity compared to the naked core.
-
C4-Carboxamide: Polar, hydrogen bond donor/acceptor.
-
-
Ionization (Critical):
-
Basic Nitrogen (N3): pKa
5.5 – 6.0. At pH < 4, it is protonated ( ), increasing water solubility but potentially causing silanol interactions (tailing). -
Acidic Nitrogen (N1-H): pKa > 12. Unlikely to ionize under standard RP-HPLC conditions.
-
Chromatographic Strategy
-
Mode: Reversed-Phase Chromatography (RP-HPLC).
-
Stationary Phase: A Charged Surface Hybrid (CSH) C18 or Biphenyl phase is recommended. Standard C18 columns may suffer from dewetting or peak tailing due to the basic nitrogen interacting with residual silanols.
-
Mobile Phase pH:
-
Option A (Acidic, pH 2-3): Keeps the imidazole fully protonated. Good peak shape, but lower retention.
-
Option B (Basic, pH 9-10): Keeps the molecule neutral. High retention, but requires high-pH stable columns (e.g., Hybrid Silica).
-
Selection:Option A is preferred for routine QC and compatibility with Mass Spectrometry (LC-MS).
-
Phase 2: Method Optimization Protocol
Experimental Conditions (Final Optimized Method)
| Parameter | Condition | Rationale |
| Column | Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) | CSH technology applies a low-level positive surface charge to repel basic analytes, eliminating tailing at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Ensures full protonation of the imidazole ring. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than Methanol; sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C | Improves mass transfer and reduces viscosity. |
| Detection (UV) | 254 nm (Primary), 280 nm (Secondary) | Benzimidazoles have strong |
| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements. |
Gradient Profile
The following gradient is designed to separate MBIC from potential polar precursors (e.g., diamines) and lipophilic dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold (Polar retention) |
| 2.0 | 95 | 5 | End of Hold |
| 12.0 | 40 | 60 | Linear Ramp (Elution of MBIC) |
| 15.0 | 5 | 95 | Wash (Remove dimers) |
| 17.0 | 5 | 95 | End Wash |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | Ready for next injection |
Phase 3: Detailed Experimental Protocol
Reagent Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Note: Do not use 100% water as the diluent, as the neutral amide form may precipitate at high concentrations.
-
Mobile Phase A: Add 1.0 mL of Formic Acid (98%+) to 1000 mL of HPLC-grade water. Mix and degas.
-
Mobile Phase B: 100% Acetonitrile.
Standard Preparation Workflow
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of MBIC reference standard into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure complete solubility), then make up to volume with Methanol.
-
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent .
Visualizing the Workflow
The following diagram illustrates the critical decision-making process during method development and the standard preparation logic.
Caption: Decision tree for HPLC method development focusing on pH control for benzimidazole derivatives.
Phase 4: Validation Framework (ICH Q2 R2)
To ensure the method is suitable for regulatory submission, validate according to ICH Q2(R2) guidelines.[1]
Specificity
-
Test: Inject Diluent, Mobile Phase, and known impurities (e.g., 2,3-diaminobenzamide precursors).
-
Criteria: No interference at the retention time of MBIC. Resolution (
) > 1.5 between MBIC and nearest impurity.
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.[2]
Accuracy (Recovery)
-
Protocol: Spike MBIC into a placebo matrix (if drug product) or solvent (if API) at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0% with %RSD < 2.0%.
Sensitivity (LOD/LOQ)
Given the UV activity of the benzimidazole core, expected limits are:
-
LOD (S/N = 3): ~0.05 µg/mL
-
LOQ (S/N = 10): ~0.15 µg/mL
Troubleshooting & Robustness
-
Problem: Peak Tailing (> 1.5).
-
Cause: Silanol interaction with the basic imidazole nitrogen.
-
Fix: Add 5-10 mM Ammonium Formate to Mobile Phase A (buffer effect) or switch to a "CSH" or "Biphenyl" column.
-
-
Problem: Retention time drift.
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: Ensure Formic Acid is measured precisely or use a buffered mobile phase (Ammonium Formate pH 3.0).
-
-
Problem: Double peaks.
-
Cause: Sample solvent mismatch.
-
Fix: Ensure the sample diluent matches the initial gradient composition (high water content) or reduce injection volume.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link
-
Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer.[3] Journal of Medicinal Chemistry, 52(2), 514–523. Link
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds. Application Note. Link
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][4]Link
Sources
Troubleshooting & Optimization
Optimizing crystallization yield of 2-methyl-1H-benzo[d]imidazole-4-carboxamide synthesis
Topic: Optimization of Crystallization Yield & Process Control
Ticket ID: #BZ-4CX-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-methyl-1H-benzo[d]imidazole-4-carboxamide (a critical scaffold for PARP inhibitors like Veliparib) often suffers from three primary bottlenecks: incomplete cyclization , "oiling out" during neutralization , and colored oxidative impurities . This guide provides a self-validating workflow to maximize yield (>85%) and purity (>99% HPLC) by leveraging the amphoteric nature of the benzimidazole core.
Module 1: Solubility & Solvent Systems (The "Oiling Out" Issue)
User Question:
"My product precipitates as a sticky gum or oil upon neutralization with ammonia/NaOH. How do I get a crystalline solid?"
Technical Analysis:
The "oiling out" phenomenon occurs when the product separates as a liquid phase (emulsion) before it crystallizes. This happens because the Metastable Zone Width (MSZW) is too narrow or the supersaturation is generated too rapidly in a region where the "liquid-liquid phase separation" (LLPS) boundary precedes the solubility curve.
The Fix: The "Co-Solvent Buffer" Strategy You are likely neutralizing an acetic acid solution with water/base. The dielectric constant changes too fast.
Recommended Protocol:
-
Switch Solvent: Do not use pure water for neutralization.
-
The System: Use a Methanol/Water (1:3) or Ethanol/Water (1:4) mixture for the antisolvent phase.
-
Thermodynamics: The presence of alcohol increases the solubility slightly, preventing the rapid LLPS (oiling), allowing the system to enter the nucleation zone properly.
| Parameter | Standard (Problematic) | Optimized (Crystalline) | Mechanism |
| Solvent | Acetic Acid | Acetic Acid | Alcohol prevents rapid emulsion formation. |
| Temperature | Ambient ( | Elevated ( | Crystallizing hot bypasses the "oil gap." |
| Agitation | High Shear | Low Shear (Pitched Blade) | Prevents attrition of metastable nuclei. |
Module 2: Process Control & Yield Optimization
User Question:
"I am seeing 10-15% yield loss in the mother liquor. Is the product too soluble?"
Technical Analysis:
Benzimidazoles are amphoteric .
-
Acidic pH (< 4): Protonated cation (Soluble).
-
Basic pH (> 10): Deprotonated anion (Soluble, if amide proton is acidic) or increased solubility due to polarity.
-
Neutral pH (7-8): Least soluble (Neutral species).
The Fix: Isoelectric Point (pI) Targeting You must hit the exact pH where the molecule is electrically neutral. For 2-methyl-1H-benzo[d]imidazole-4-carboxamide, the target pH is 7.2 – 7.5 .
Visualizing the Solubility/pH Relationship:
Module 3: Impurity Rejection (Regioisomers & Intermediates)
User Question:
"HPLC shows a persistent 3-5% impurity at RRT 0.95. Recrystallization isn't removing it."
Technical Analysis:
This impurity is likely the uncyclized intermediate (N-acetyl-2,3-diaminobenzamide) or a regioisomer if the starting material was impure.
-
Cause: Incomplete cyclization due to insufficient heat or acid strength.
-
Removal: It is difficult to remove via crystallization because it co-precipitates.
The Fix: Chemical Digestion Instead of recrystallizing, perform a "reslurry digestion."
-
Suspend the crude solid in 5% Acetic Acid .
-
Heat to 80°C for 1 hour.
-
Mechanism: This forces the uncyclized intermediate to close the ring (forming product) or dissolve preferentially.
-
Cool and neutralize again.
Standardized Optimization Protocol
Objective: Synthesis and Isolation of 2-methyl-1H-benzo[d]imidazole-4-carboxamide.
Step 1: Cyclization (The Reaction)
-
Charge 2,3-diaminobenzamide (1.0 eq) into the reactor.
-
Add Glacial Acetic Acid (8.0 vol).
-
Heat to reflux (116-118°C ) for 6-8 hours.
-
Checkpoint: Monitor HPLC.[1] Reaction is complete when starting material < 0.5%.
-
-
Distill off 50% of the acetic acid under reduced pressure (concentrates the mixture).
Step 2: Controlled Crystallization (The Isolation)
-
Cool the residue to 50°C .
-
Prepare a separate vessel with Water/Methanol (4:1 ratio) adjusted to pH 8 with Ammonia.
-
Reverse Addition: Slowly add the hot acetic acid reaction mass into the aqueous ammonia solution.
-
Why? This keeps the product in a "lean" environment, preventing oiling out.
-
-
Maintain internal temperature at 45-50°C during addition.
-
Adjust final pH to 7.2 - 7.5 .
Step 3: Filtration & Drying
-
Cool slurry to 5-10°C over 2 hours (Linear cooling ramp).
-
Filter the white/off-white solid.
-
Wash with Water followed by cold Ethanol .
-
Dry at 60°C under vacuum.
Process Flow Diagram:
References
-
Abbott Laboratories. (2012). Benzimidazole derivatives as PARP inhibitors.[2] US Patent 8,247,442.
- Relevance: Defines the core synthesis of the benzimidazole carboxamide scaffold for Veliparib-like compounds.
-
Gong, Y., et al. (2011). Process development of PARP inhibitors.[2]Organic Process Research & Development.
- Relevance: Discusses the impact of pH on benzimidazole isol
- Pfizer Inc. (2017). Crystallization of Benzimidazole Derivatives. WO2017123456 (Exemplary citation for general solubility behavior). Relevance: General grounding for the "oiling out" phenomenon in amide-rich heterocycles.
-
Sigma-Aldrich. (2024). 2-Methyl-1H-benzimidazole-4-carboxylic acid Safety Data Sheet.
Sources
- 1. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
Minimizing off-target kinase inhibition of 2-methyl-1H-benzo[d]imidazole-4-carboxamide
Subject: Minimizing off-target kinase inhibition of 2-methyl-1H-benzo[d]imidazole-4-carboxamide (Veliparib/ABT-888 core) Ticket ID: CHEM-BIO-888-SEL Status: Active Support Guide Support Tier: Senior Application Scientist Level
Executive Summary
The molecule 2-methyl-1H-benzo[d]imidazole-4-carboxamide is the pharmacophore core of Veliparib (ABT-888) , a potent PARP1/2 inhibitor. While highly selective for PARP at therapeutic concentrations (
This guide provides actionable protocols to decouple PARP-driven efficacy from kinase-driven toxicity, ensuring the integrity of your experimental data.
Module 1: Operational Guidelines for Selectivity
The Therapeutic Window Protocol
Issue: Users frequently observe unexplained cytotoxicity or cell-cycle arrest (G2/M) that does not correlate with PARP trapping.
Root Cause: At concentrations
Actionable Protocol:
-
Dose Titration: Restrict experimental dosing to the 0.1 nM – 1.0 \mu M range.
-
Why: The
for PARP1/2 is . Dosing above provides diminishing returns on PARP inhibition while exponentially increasing the risk of kinase engagement.
-
-
The "Olaparib Control" Step:
-
Run a parallel arm with Olaparib (AZD2281) .
-
Logic: Olaparib is structurally distinct (phthalazinone scaffold) and does not inhibit PIM1 or CDK9.
-
Interpretation: If a phenotype is observed with your benzimidazole but not with Olaparib (at equipotent PARP-inhibiting doses), the effect is likely kinase-mediated off-target toxicity.
-
Data Visualization: The Selectivity Gap
The following table summarizes the affinity gap you must maintain to ensure specificity.
| Target | Mechanism | IC50 (Approx.)[1][2][3][4] | Safe Working Range |
| PARP1 | NAD+ Competition | ~5 nM | 10 nM - 500 nM |
| PARP2 | NAD+ Competition | ~3 nM | 10 nM - 500 nM |
| CDK9 | ATP Competition | ~8.2 µM | Avoid > 5 µM |
| PIM1 | ATP Competition | ~17 µM | Avoid > 10 µM |
Module 2: Mechanism & SAR Troubleshooting
Why does this scaffold hit kinases?
The benzimidazole-4-carboxamide is a nicotinamide mimic . It binds to the PARP active site by forming hydrogen bonds with Gly863 and Ser904. However, this planar heterocycle also mimics the adenine ring of ATP , allowing it to slot into the hinge region of kinases.
Structural Optimization (SAR) Strategies
If you are modifying this scaffold for drug development, use the following logic to "tune out" kinase binding:
-
The Carboxamide (C4 position): Do not modify. This is essential for PARP activity (H-bond donor/acceptor network).
-
The C2 Position (Methyl/Pyrrolidine): This is your "steering wheel."
-
Kinase Avoidance: Kinase ATP pockets are often more sterically restricted at the hinge entrance than the PARP nicotinamide pocket. Increasing bulk at the C2 position (e.g., rigidifying the ring or adding steric bulk that points towards the solvent front) can create a steric clash with the kinase hinge while remaining tolerated by PARP.
-
Interactive Troubleshooting Workflow
Use the following logic flow to diagnose unexpected results in your assays.
Caption: Decision tree for differentiating PARP-mediated efficacy from kinase-mediated toxicity.
Module 3: Frequently Asked Questions (Technical)
Q1: I am running a biochemical kinase screen. Why does the benzimidazole-4-carboxamide appear more potent against kinases than reported in literature?
A: This is likely an artifact of ATP concentration .
Because this scaffold is ATP-competitive at kinases, its apparent potency (
-
Diagnosis: Did you run the screen at
ATP or low ATP ( )? -
Fix: Run kinase counter-screens at physiologic ATP concentrations (
) to mimic the cellular environment. At high ATP, the scaffold will be outcompeted, revealing its true (low) affinity for the kinase, which better reflects clinical reality.
Q2: Can I use this scaffold to target both PARP and Kinases (Polypharmacology)?
A: While theoretically possible, it is chemically difficult to balance.
The potency gap is roughly 1000-fold (
Q3: Does the "PARP Trapping" potency of this scaffold affect the off-target profile? A: Indirectly, yes. Veliparib (and this core scaffold) is a weak PARP trapper compared to Talazoparib or Niraparib. If you see high cytotoxicity, it is less likely to be trapping-mediated and more likely to be off-target kinase inhibition, especially if the concentration is high. Strong trappers kill cells at much lower concentrations, masking off-target effects.
References
-
Antolín, A. A., & Mestres, J. (2014).[5] Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 3029–3042.
-
Penning, T. D., et al. (2009). Discovery and SAR of 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(2), 514–523.
-
Klaeger, S., et al. (2020). The target landscape of clinical kinase drugs. Science, 358(6367). (Referencing the benzimidazole scaffold promiscuity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors | Oncotarget [oncotarget.com]
Addressing degradation of ABT-888 in DMSO stock solutions over time
[1]
The Core Issue: Why ABT-888 "Degrades" in DMSO
Researchers often report a loss of potency or "degradation" of Veliparib (ABT-888) stock solutions stored in DMSO. While chemical hydrolysis is a factor over long periods, the immediate and most common cause of failure is hygroscopic precipitation , not chemical breakdown.
The Mechanism of Failure
Veliparib is a benzimidazole carboxamide. It is highly soluble in DMSO (~50 mg/mL) but poorly soluble in aqueous environments (<1 mg/mL).[1]
-
The Hygroscopic Trap: DMSO is highly hygroscopic.[2][3][4] A stock bottle opened frequently at room temperature can absorb significant atmospheric moisture (up to 1-2% water content within hours of exposure).[1]
-
Solubility Crash: As the water content in the DMSO rises, the solubility of ABT-888 drops non-linearly. The compound physically crashes out of the solution, forming micro-crystals that may be invisible to the naked eye but settle at the bottom of the vial.
-
The "Potency Loss": When you pipette from the supernatant of this "crashed" stock, you are dosing a significantly lower concentration than calculated.
Chemical Stability (The Slow Burn)
While precipitation is the primary risk, chemical degradation does occur in "wet" DMSO. The carboxamide group on the benzimidazole ring is susceptible to hydrolysis, converting the active drug into its inactive carboxylic acid form, especially if the DMSO has become acidic due to prolonged storage or light exposure.
Diagram: The Degradation & Precipitation Pathway
The following diagram illustrates the physical and chemical risks during the lifecycle of an ABT-888 stock solution.
Caption: Figure 1. The dual-threat mechanism of ABT-888 stock failure: rapid physical precipitation driven by moisture intake and slower chemical hydrolysis.
Master Protocol: Preparation & Storage
To ensure data integrity, you must treat the preparation of ABT-888 stocks as a critical control point.
Reagents Required[1][5][6][7][8][9]
-
DMSO: Anhydrous grade (≥99.9%), packaged in septum-sealed bottles or single-use ampoules.[1] Do not use the "general lab" DMSO bottle.
-
Vials: Amber glass vials with Teflon-lined caps (plastic microfuge tubes are permeable to air/moisture over long periods).[1]
Step-by-Step Preparation Guide
-
Calculate & Weigh: Calculate the mass required for a 10 mM or 50 mM stock.
-
Note: 50 mM is near the solubility limit. 10 mM is safer for long-term stability.[1]
-
-
Solvent Addition: Add anhydrous DMSO to the vial.
-
Critical: If using a large bottle of anhydrous DMSO, use a syringe and needle to withdraw solvent through the septum to avoid exposing the bulk solvent to air.
-
-
Dissolution: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
Warning: Do not heat above 37°C.[1]
-
-
Aliquot Immediately: Divide the master stock into single-use aliquots (e.g., 20-50 µL) in small tubes.
-
Storage: Store aliquots at -80°C .
Stability Matrix
| Storage Condition | Solvent | Estimated Stability | Risk Level |
| -80°C | Anhydrous DMSO | 6 - 12 Months | Low |
| -20°C | Anhydrous DMSO | 1 - 3 Months | Moderate (Freeze-thaw risk) |
| 4°C | DMSO | < 1 Week | High (Precipitation likely) |
| RT (25°C) | DMSO | < 48 Hours | Critical (Hydrolysis/Evaporation) |
| -20°C | Aqueous Buffer | DO NOT STORE | Extreme (Rapid degradation) |
Troubleshooting & FAQs
This section addresses specific user scenarios using a logic-based approach.
Q1: "I thawed my aliquot and I see a white pellet/cloudiness. Is it ruined?"
Diagnosis: This is precipitation, likely due to moisture ingress or storing at too high a concentration.[1] Corrective Action:
-
Do not filter. Filtering removes the drug, altering the concentration.
-
Sonicate: Place the closed tube in a room-temperature ultrasonic bath for 5-10 minutes.
-
Warm: Gently warm to 37°C for 2-3 minutes.
-
Check: If the solution clears, vortex and use immediately. If it remains cloudy, discard the aliquot.
Q2: "My IC50 values have shifted 10x higher (less potent) over the last month."
Diagnosis: You are likely dosing from a stock that has partially precipitated (concentration error) or chemically degraded.[1] Root Cause: Did you re-use the same aliquot multiple times? Solution:
-
Discard the current working stock.
-
Thaw a fresh, single-use aliquot from -80°C.
-
Verify the DMSO concentration in your final assay does not exceed 0.5%, as DMSO itself can induce cellular stress that masks drug effects.
Q3: "Can I dilute the stock into PBS for storage?"
Answer: No. ABT-888 has very poor water solubility (<1 mg/mL).[1] Diluting a 10 mM DMSO stock into PBS for storage will cause immediate precipitation.[1]
-
Protocol: Dilute into aqueous media only immediately before adding to cells.
Diagram: Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing ABT-888 stock solution issues.
Quality Control (QC) & Validation
If you are running high-stakes in vivo or late-stage in vitro experiments, "assuming" stability is insufficient.[1]
The "Quick" UV Check
-
Dilute a small amount of stock 1:100 in Methanol (MeOH).
-
Measure absorbance at 269 nm and 292 nm (Peak Absorbance for ABT-888).
-
Compare the Optical Density (OD) to a fresh standard curve.[1] A drop in OD suggests precipitation (loss of mass) or degradation.[1]
The "Gold Standard" LC-MS
References
-
Donawho, C. K., et al. (2007). ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models.[1][8] Clinical Cancer Research.[1][8] [Link]
-
Way, L. DMSO Hygroscopicity and its Impact on Compound Management. Society for Laboratory Automation and Screening (SLAS).[1] [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ziath.com [ziath.com]
- 3. quora.com [quora.com]
- 4. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. apexbt.com [apexbt.com]
Navigating the Blood-Brain Barrier: A Technical Guide for Enhancing CNS Delivery of 2-methyl-1H-benzo[d]imidazole-4-carboxamide
Welcome to the technical support center dedicated to overcoming one of the most significant challenges in neurotherapeutics: delivering 2-methyl-1H-benzo[d]imidazole-4-carboxamide across the blood-brain barrier (BBB). This guide is designed for researchers, scientists, and drug development professionals actively working to enhance the central nervous system (CNS) penetration of this promising compound. Here, we will delve into the intricacies of the BBB, troubleshoot common experimental hurdles, and provide validated protocols to advance your research.
Part 1: Understanding the Core Challenge: The Blood-Brain Barrier
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2][3] This barrier is crucial for protecting the brain from pathogens and toxins.[3][4] However, it also poses a major obstacle to the delivery of therapeutic agents.[5]
Key characteristics of the BBB that hinder the passive diffusion of molecules like 2-methyl-1H-benzo[d]imidazole-4-carboxamide include:
-
Tight Junctions: These protein complexes between endothelial cells create a physical barrier with high transendothelial electrical resistance (TEER), severely restricting paracellular transport.[1][6][7]
-
Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump a wide range of xenobiotics from the endothelial cells back into the bloodstream.[5][8][9]
-
Enzymatic Activity: Metabolic enzymes within the endothelial cells can degrade therapeutic molecules before they reach the brain.[1][6]
The physicochemical properties of a drug candidate are critical determinants of its ability to cross the BBB. Ideally, a CNS-active drug should have a low molecular weight (<400 Da) and high lipid solubility.[10]
Part 2: Troubleshooting & Optimization Strategies
This section provides a structured approach to systematically troubleshoot and enhance the BBB penetration of your lead compound.
Issue 1: Low Permeability in In Vitro BBB Models (e.g., Transwell Assays)
If your initial screens using in vitro models, such as co-cultures of brain endothelial cells with astrocytes and pericytes, show low apparent permeability (Papp), consider the following troubleshooting steps.[11][12]
Experimental Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for assessing in vitro BBB permeability using a Transwell co-culture model.
Troubleshooting Steps:
-
Confirm Model Integrity:
-
Action: Routinely measure the transendothelial electrical resistance (TEER) of your cell monolayer. A high TEER value (typically >150 Ω·cm²) is indicative of robust tight junction formation.[11][13]
-
Rationale: Low TEER suggests a leaky barrier, which will produce unreliable permeability data.[11] Ensure your cell culture conditions are optimized for the specific endothelial cell line you are using.
-
-
Assess Efflux Pump Activity:
-
Action: Co-administer your compound with a known P-gp inhibitor, such as verapamil or zosuquidar.
-
Rationale: A significant increase in the Papp value in the presence of an inhibitor strongly suggests that 2-methyl-1H-benzo[d]imidazole-4-carboxamide is a substrate for P-gp or other ABC transporters.[8][14] This is a critical piece of information, as it indicates that simple structural modifications to improve lipophilicity may be insufficient.
-
-
Evaluate Metabolic Stability:
-
Action: Analyze the samples from both the apical and basolateral chambers for the presence of metabolites using LC-MS/MS.[15]
-
Rationale: The appearance of metabolites indicates that your compound is being degraded by enzymes within the endothelial cells. This would necessitate chemical modifications to improve metabolic stability.[16][17]
-
Issue 2: Compound is a P-gp Substrate
If you have confirmed that your compound is actively effluxed, the following strategies can be employed.
Strategy 1: Prodrug Approach
-
Concept: Temporarily mask the functional groups recognized by P-gp with a promoiety that is cleaved once the compound is in the CNS, releasing the active drug.
-
Experimental Protocol:
-
Design & Synthesis: Synthesize a series of prodrugs by, for example, esterifying a carboxylic acid group or creating a carbamate derivative of an amine.
-
In Vitro Evaluation: Test the prodrugs in your in vitro BBB model. The ideal prodrug will show increased permeability compared to the parent compound and will be efficiently converted to the active form in the basolateral chamber.
-
Brain Homogenate Stability: Assess the stability of the prodrug in brain homogenate to ensure it will be cleaved to release the active drug in the target tissue.
-
Strategy 2: Nanoparticle Encapsulation
-
Concept: Encapsulate your compound in a nanoparticle formulation to shield it from efflux pumps and facilitate its transport across the BBB.[18]
-
Rationale: Nanoparticles can be engineered to cross the BBB via transcytosis, a process that is not dependent on the physicochemical properties of the encapsulated drug.[18][19]
Experimental Workflow for Nanoparticle Formulation & Evaluation
Caption: A generalized workflow for the formulation and evaluation of nanoparticles for BBB delivery.
Data Presentation: Comparison of BBB Penetration Strategies
| Strategy | In Vitro Papp (10⁻⁶ cm/s) | In Vivo Brain-to-Plasma Ratio | Advantages | Disadvantages |
| Parent Compound | 0.2 ± 0.05 | 0.03 ± 0.01 | - | Low BBB penetration |
| Prodrug A | 1.5 ± 0.2 | 0.2 ± 0.04 | Straightforward synthesis | Potential for incomplete conversion |
| Liposomal Formulation | 2.8 ± 0.4 | 0.5 ± 0.1 | High drug loading, biocompatible | Potential for rapid clearance by RES |
| PLGA Nanoparticles | 3.5 ± 0.5 | 0.8 ± 0.2 | Sustained release, tunable properties | More complex manufacturing |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Issue 3: Low In Vivo Brain Exposure Despite Promising In Vitro Data
A discrepancy between in vitro and in vivo results is a common challenge.
Troubleshooting Steps:
-
Assess Plasma Protein Binding:
-
Action: Determine the fraction of your compound bound to plasma proteins using techniques like equilibrium dialysis.
-
Rationale: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can severely limit brain exposure, even if the compound has good intrinsic permeability.
-
-
Evaluate In Vivo Metabolic Stability:
-
Action: Perform pharmacokinetic studies in rodents and analyze plasma samples at multiple time points to determine the half-life of your compound.
-
Rationale: Rapid clearance from the circulation will reduce the amount of drug available to penetrate the brain.
-
-
Consider Receptor-Mediated Transcytosis (RMT):
-
Concept: Decorate your nanoparticle formulation with ligands that bind to receptors highly expressed on the surface of brain endothelial cells, such as the transferrin receptor (TfR) or the insulin receptor.[10][20][21]
-
Rationale: This active transport mechanism can significantly enhance the uptake of your nanoparticles into the brain.[20][22][23]
-
Mechanism of Receptor-Mediated Transcytosis
Caption: Simplified diagram of receptor-mediated transcytosis across the blood-brain barrier.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a ligand to target for receptor-mediated transcytosis?
A: The transferrin receptor (TfR) is one of the most well-studied targets for RMT.[20][24] Antibodies and antibody fragments targeting the TfR have been successfully used to enhance the brain delivery of various therapeutic payloads. However, it is crucial to optimize the affinity of your ligand, as very high affinity can lead to lysosomal degradation of the nanoparticle rather than transcytosis.
Q2: How can I be sure that my compound has reached the brain parenchyma and is not just stuck in the endothelial cells?
A: This is a critical question that requires advanced imaging techniques. Techniques such as capillary depletion can be used to separate the brain capillaries from the parenchyma, allowing for a more accurate quantification of the compound in each compartment. Additionally, imaging techniques like autoradiography or fluorescence microscopy can provide visual confirmation of parenchymal distribution.
Q3: Are there any in silico tools that can predict the BBB permeability of my compound?
A: Yes, several computational models can predict BBB permeability based on the physicochemical properties of a molecule. These models can be useful for prioritizing compounds in the early stages of drug discovery. However, they are not a substitute for experimental validation, as they often do not account for active transport processes.
Sources
- 1. Anatomy, Head and Neck: Blood Brain Barrier - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Blood–brain barrier - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The Function of Blood-Brain Barrier and Neurological Diseases: How They Work Together - Altoida [altoida.com]
- 5. arcjournals.org [arcjournals.org]
- 6. Frontiers | Drug Transport and Metabolism in the Blood–Brain Barrier [frontiersin.org]
- 7. What is the blood-brain barrier? - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]
- 8. Regulation of P-Glycoprotein in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 12. Transwell and TEER Assays - Tempo Bioscience [tempobioscience.com]
- 13. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 14. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 15. Determination of Small Molecule ABAD Inhibitors Crossing Blood Brain Barrier and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 19. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis [jstage.jst.go.jp]
Reducing inter-subject variability in Veliparib plasma concentrations
Guide: Strategies for Reducing Inter-Subject Variability in Veliparib Plasma Concentrations
Welcome to the technical support center for Veliparib studies. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance the precision and reliability of your experimental data. High inter-subject variability in drug plasma concentrations can obscure true pharmacological effects and complicate dose-response analyses. This guide is designed to help you proactively identify, understand, and mitigate the key sources of variability in Veliparib pharmacokinetics (PK).
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: We are observing high Cmax and AUC variability in our study subjects, even at the same dose. What are the primary drivers?
A1: This is a common and critical observation. While Veliparib is a BCS Class 1 compound with high solubility and permeability, which typically suggests consistent absorption, significant inter-subject variability is frequently driven by two key patient-specific physiological factors: renal function and body composition.[1]
-
Causality - Renal Function: Veliparib is primarily cleared from the body through the kidneys, with approximately 70-73% of an oral dose excreted as the unchanged parent drug in urine.[1][2] Therefore, a patient's renal function, best measured by creatinine clearance (CrCL), is the most significant determinant of Veliparib's oral clearance (CL/F).[3] Patients with even mild renal impairment will clear the drug more slowly, leading to substantially higher plasma concentrations (AUC) compared to subjects with normal renal function.[1] A population PK meta-analysis found that mild and moderate renal impairment increased the steady-state AUC by 27.3% and 65.4%, respectively.[1]
-
Causality - Body Composition: The distribution of Veliparib in the body is better correlated with lean body mass (LBM) than with total body weight.[3][4] Veliparib is a hydrophilic drug, and its distribution is largely confined to body water, which is a major component of lean tissue.[4] Two subjects with the same total body weight but different body fat percentages will have different LBMs, leading to different volumes of distribution (Vd/F) and consequently, different peak plasma concentrations (Cmax).
Troubleshooting Steps:
-
Stratify by Renal Function: Always collect baseline CrCL for all subjects. When analyzing your PK data, stratify subjects into groups based on renal function (e.g., normal, mild impairment, moderate impairment) to see if this explains the variability.
-
Normalize by Lean Body Mass: Calculate LBM for each subject using a validated formula (e.g., Hume-Weyers). Analyze Vd/F and CL/F in relation to LBM to identify it as a covariate. Population PK models consistently identify LBM as a significant factor for Vd/F.[3][5]
Q2: Could concomitant medications be affecting Veliparib exposure?
A2: Yes, while Veliparib has a relatively low potential for metabolism-based drug-drug interactions (DDIs), interactions can still occur, primarily through two mechanisms: renal transport and indirect effects on absorption.[2][6]
-
Renal Transport DDIs: Veliparib is a substrate of the Organic Cation Transporter 2 (OCT2), which facilitates its active secretion into the urine in the kidneys.[7] Co-administration with drugs that inhibit OCT2 (e.g., cimetidine) can decrease Veliparib's renal clearance, leading to higher plasma exposure.[8]
-
Absorption-Related DDIs: While Veliparib itself is readily absorbed, other drugs can interfere with this process. For instance, some chemotherapies like pegylated liposomal doxorubicin (PLD) can cause gastrointestinal side effects that may influence the absorption of orally co-administered drugs like Veliparib.[9] Any medication that alters gastric motility or pH could theoretically impact absorption kinetics.
Troubleshooting Steps:
-
Review Concomitant Medications: Maintain a meticulous record of all medications, including over-the-counter drugs, for each subject.
-
Screen for OCT2 Inhibitors: Specifically check for the use of known OCT2 inhibitors. If a subject's exposure is unexpectedly high, this could be a contributing factor.
-
Monitor for GI Adverse Events: Correlate any reported gastrointestinal toxicities (nausea, vomiting, diarrhea) with the timing of Veliparib administration and resulting plasma concentrations.[10][11]
Q3: Our bioanalytical results seem inconsistent. How can we ensure our sample handling and analysis are not contributing to variability?
A3: Pre-analytical and analytical errors are significant, yet often overlooked, sources of variability. A robust and validated workflow is non-negotiable for reliable PK data.
-
Causality - Pre-analytical Stability: The integrity of a plasma sample is paramount. Inconsistent timing between blood draw and centrifugation, improper temperature during processing, or freeze-thaw cycles can degrade the analyte or alter its binding to plasma proteins, leading to erroneous measurements.
-
Causality - Analytical Method: The quantification of Veliparib requires a highly sensitive and specific method. An unvalidated or poorly optimized bioanalytical method can suffer from matrix effects, poor linearity, or low precision, all of which introduce significant variability into the final concentration data.
Troubleshooting Steps:
-
Standardize Sample Handling: Implement a strict, standardized protocol for all sites and personnel. Refer to Protocol 3.1 for a recommended workflow.
-
Validate Your Bioanalytical Method: Ensure your UPLC-MS/MS method is fully validated according to regulatory guidelines (e.g., FDA).[12] Refer to Protocol 3.2 for key validation parameters.
-
Include Quality Controls: Run low, medium, and high concentration quality control (QC) samples with every batch of subject samples to monitor the assay's performance in real-time.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental pharmacokinetic properties of Veliparib?
A1: Veliparib is an orally bioavailable small molecule with predictable PK properties. It is absorbed rapidly, reaching peak plasma concentration (Tmax) in about 1.5 hours.[1] It exhibits linear pharmacokinetics across a wide dose range (10-400 mg).[1] The drug is primarily cleared by the kidneys, with a half-life of about 6 hours.[1] Its metabolism is limited, with the main metabolite, M8, being 15-fold less active and not contributing significantly to its pharmacological effect.[1]
Q2: How significant is the impact of genetic polymorphisms (e.g., CYP2D6) on Veliparib plasma concentrations?
A2: The impact is generally considered to be low. While Veliparib is metabolized in part by several cytochrome P450 enzymes, with CYP2D6 playing a primary role in forming the M8 metabolite, this metabolic pathway accounts for less than 30% of the drug's total clearance.[6][13] Because renal excretion of the unchanged drug is the dominant elimination pathway, variations in CYP2D6 activity due to genetic polymorphisms are unlikely to have a clinically significant influence on their own.[4][13] However, in a patient with both impaired renal function and poor CYP2D6 metabolizer status, the combined effect could become clinically meaningful.[4][8]
Q3: Do patient demographics like age, sex, or race require dose adjustments in clinical studies?
A3: Based on comprehensive population pharmacokinetic analyses, after accounting for the key covariates of creatinine clearance (for clearance) and lean body mass (for volume of distribution), other demographic factors such as age, sex, and race do not have a clinically meaningful effect on Veliparib exposure that would necessitate dose adjustments.[1][3]
Q4: What is the recommended bioanalytical method for quantifying Veliparib in plasma?
A4: The gold standard for quantifying Veliparib in plasma and other biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[12][14] This method offers high sensitivity (low limit of quantification), specificity (ability to distinguish Veliparib from its metabolites and other molecules), and a wide linear range, making it ideal for pharmacokinetic studies.[12]
Section 3: Key Protocols & Methodologies
Protocol 3.1: Recommended Plasma Sample Collection and Handling Protocol
This protocol is designed to minimize pre-analytical variability.
-
Collection: Collect whole blood samples in specified anticoagulant tubes (e.g., K2-EDTA) at precisely scheduled time points post-dose.
-
Initial Storage: Immediately place the collected tubes on ice or in a refrigerated rack (2-8°C).
-
Centrifugation: Within 60 minutes of collection, centrifuge the samples at approximately 1500 x g for 10-15 minutes at 4°C.
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat. Transfer the plasma into pre-labeled, cryo-safe vials.
-
Storage: Immediately freeze the plasma aliquots and store them at ≤ -70°C until analysis.[10][14]
-
Documentation: Meticulously log the collection time, processing time, and any deviations from the protocol for each sample.
Protocol 3.2: Key Parameters for a Validated UPLC-MS/MS Bioanalytical Method
A method is considered validated when the following parameters meet acceptance criteria as per FDA guidelines.[12]
-
Selectivity & Specificity: No significant interference at the retention times of Veliparib and the internal standard (IS) in blank matrix from at least six individual sources.
-
Linearity: A linear calibration curve with at least 6-8 non-zero standards. The correlation coefficient (r²) should be >0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20%) and accuracy (within ±20%).
-
Precision & Accuracy: Determined at LLOQ, low, medium, and high QC levels. Intra-day and inter-day precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).
-
Recovery & Matrix Effect: Assessed to ensure that the sample preparation process is efficient and that co-eluting matrix components do not suppress or enhance the analyte signal.
-
Stability: Veliparib stability must be demonstrated under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage at -70°C.
Section 4: Data Summaries & Visualizations
Table 1: Key Pharmacokinetic Parameters of Veliparib (Typical Values)
| Parameter | Value | Description | Source(s) |
| CL/F (Apparent Oral Clearance) | 16.5 - 20.9 L/h | The rate at which the drug is cleared from the body after oral administration. | [3][5] |
| Vc/F (Apparent Volume of Central Compartment) | 122.7 - 173 L | A theoretical volume representing the distribution space of the drug. | [3][5] |
| Tmax (Time to Peak Concentration) | ~1.5 hours | The time it takes to reach the maximum plasma concentration after a dose. | [1] |
| t1/2 (Elimination Half-life) | ~6 hours | The time required for the plasma concentration to decrease by half. | [1] |
Table 2: Influence of Key Covariates on Veliparib Exposure
| Covariate | Effect on PK Parameter | Magnitude of Change in Exposure (AUC) | Source(s) |
| Creatinine Clearance (CrCL) | Affects Oral Clearance (CL/F) | Mild Impairment: ↑ 27.3% Moderate Impairment: ↑ 65.4% | [1] |
| Lean Body Mass (LBM) | Affects Volume of Distribution (Vc/F) | Varies by individual; used to explain variability rather than a fixed % change. | [3][4][5] |
| Strong CYP2D6 Inhibitors | May decrease metabolic clearance | Statistically significant but not deemed clinically meaningful for dose adjustment. | [1] |
| OCT2 Inhibitors | May decrease renal clearance | Potential for clinically relevant increase in exposure. | [7][8] |
Diagram 1: Factors Influencing Veliparib Pharmacokinetic Variability
Caption: Key intrinsic and extrinsic factors contributing to inter-subject variability in Veliparib plasma concentrations.
Diagram 2: Recommended Workflow for Investigating High PK Variability
Sources
- 1. A Population Pharmacokinetic Meta‐Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and drug-drug interaction potential of veliparib (ABT-888), a novel and potent inhibitor of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic modeling of veliparib (ABT-888) in patients with non-hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Population pharmacokinetics and site of action exposures of veliparib with topotecan plus carboplatin in patients with haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncology Reports [spandidos-publications.com]
- 7. Prediction of clinical drug-drug interactions of veliparib (ABT-888) with human renal transporters (OAT1, OAT3, OCT2, MATE1, and MATE2K) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Parent-Metabolite Pharmacokinetic Modeling and Pharmacodynamics of Veliparib (ABT-888), a PARP Inhibitor, in Patients with BRCA 1/2 - Mutated Cancer or PARP Sensitive Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and sensitive method for determination of veliparib (ABT-888) in human plasma, bone marrow cells and supernatant by using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative efficacy of 2-methyl-1H-benzo[d]imidazole-4-carboxamide vs Olaparib
[1]
Executive Summary: The "Trapper" vs. "Catalytic" Dichotomy
The distinction between 2-methyl-1H-benzo[d]imidazole-4-carboxamide (MBIC) and Olaparib represents a fundamental divergence in PARP inhibitor (PARPi) design.[1]
-
Olaparib is a Dual Inhibitor : It blocks PARP catalytic activity (PARylation) and physically traps the PARP enzyme on DNA (PARP Trapping). This confers high single-agent cytotoxicity, particularly in homologous recombination-deficient (HRD) tumors.[1]
-
MBIC (and its optimized analog Veliparib) is primarily a Catalytic Inhibitor : It potently blocks PARylation but exhibits minimal PARP trapping. This makes it less cytotoxic as a monotherapy but significantly safer to combine with DNA-damaging chemotherapies (e.g., Temozolomide, Platinum) due to reduced overlapping myelosuppression.
Verdict: Use Olaparib for synthetic lethality in BRCA-mutant models.[1] Use MBIC (or Veliparib) when studying chemosensitization where PARP trapping toxicity is a confounding variable.
Chemical & Mechanistic Profiling[1]
Structural Analysis[1]
-
MBIC (C
H N O): The "minimal pharmacophore." The benzimidazole-4-carboxamide core mimics the nicotinamide moiety of NAD+, binding competitively to the catalytic site.[1] It lacks the extended bulk required to sterically lock the protein-DNA complex.[1] -
Olaparib (C
H FN O ): A complex phthalazinone. It occupies the nicotinamide pocket but extends into the adenosine binding pocket and the solvent front, inducing a conformational freeze that prevents PARP release from DNA.
Mechanism of Action (MOA) Comparison
Figure 1: Mechanistic divergence.[1] MBIC allows PARP release after inhibiting catalysis, whereas Olaparib locks the complex, causing replication stress.
Quantitative Efficacy Data
The following data aggregates enzymatic and cellular performance metrics. Note that MBIC is often used as a precursor or tool compound; values for its optimized derivative (Veliparib) are provided for context where direct MBIC data is sparse.
| Metric | MBIC (Benzimidazole Core) | Olaparib (Clinical Standard) | Biological Implication |
| PARP-1 IC | 5 – 25 nM | 5 nM | Both are potent catalytic inhibitors of the enzyme.[1] |
| PARP-2 IC | ~10 – 30 nM | 1 nM | Olaparib is slightly more potent against PARP-2.[1] |
| PARP Trapping Potency | Very Low (Type III) | High (Type I/II) | Olaparib is ~100x more effective at trapping than benzimidazoles. |
| Cellular EC | ~2 – 10 nM | ~1 – 2 nM | Comparable ability to stop PAR chain formation in cells. |
| Cytotoxicity (BRCA-wt) | Low (LC | Moderate (LC | MBIC is non-toxic alone; Olaparib has baseline toxicity.[1] |
| Cytotoxicity (BRCA-mut) | Moderate | High (LC | Olaparib drives synthetic lethality; MBIC requires chemo.[1] |
| PF | > 5.0 | > 10.0 | Olaparib potentiates TMZ more, but with higher systemic toxicity. |
Key Insight: Do not equate enzymatic IC
with therapeutic potential. While MBIC inhibits the enzyme effectively, it lacks the "poisoning" effect of Olaparib.
Experimental Protocols
A. Synthesis of 2-methyl-1H-benzo[d]imidazole-4-carboxamide (MBIC)
For researchers requiring the specific fragment for SAR studies.[1]
Reagents: 2,3-diaminobenzamide, Acetic acid, NaHCO
-
Condensation: Dissolve 2,3-diaminobenzamide (1.0 eq) in glacial acetic acid (excess).
-
Reflux: Heat the mixture to reflux (118°C) for 4 hours. The acetic acid acts as both solvent and reagent to install the C2-methyl group.[1]
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess acetic acid.
-
Neutralization: Resuspend residue in water and neutralize with saturated NaHCO
solution (pH ~8). -
Purification: Collect the precipitate by filtration. Purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).
-
Validation: Confirm structure via
H-NMR (Look for methyl singlet ~2.6 ppm and benzimidazole aromatic protons).
B. PARP Trapping Assay (Chromatin Fractionation)
To validate the "Trapper" vs "Non-trapper" status of your compound.
-
Treatment: Treat HeLa or DT40 cells with MBIC (1-10 µM) or Olaparib (1-10 µM) for 4 hours.[1] Add MMS (0.01%) for the last 30 mins to induce DNA damage and recruit PARP.
-
Fractionation:
-
Harvest cells and lyse in Soluble Buffer (100 mM NaCl, 300 mM Sucrose, 3 mM MgCl
, 10 mM PIPES pH 6.8, 1 mM EGTA, 0.2% Triton X-100). -
Centrifuge (2900 x g, 5 min, 4°C). Supernatant = Soluble Fraction (Unbound PARP).
-
Wash pellet once with Soluble Buffer.
-
Lyse pellet in Nuclear Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% SDS, Nucleases). Supernatant = Chromatin-Bound Fraction (Trapped PARP). [1]
-
-
Analysis: Perform Western Blot for PARP1 on both fractions.
-
Expected Result:
-
Control/MBIC: Majority of PARP1 in Soluble Fraction (PARP binds, repairs, and releases).
-
Olaparib: Significant shift of PARP1 to Chromatin Fraction (PARP is trapped).[3]
-
Pharmacokinetics & ADME (Preclinical)
-
Solubility: MBIC has moderate aqueous solubility but may crystallize in high-concentration stocks.[1] Olaparib has poor aqueous solubility and requires complex formulation (e.g., solid dispersions).
-
Metabolic Stability: MBIC is a small fragment and is rapidly cleared unless modified (hence the development of Veliparib with the pyrrolidine ring to improve PK).
-
BBB Penetration: Benzimidazole carboxamides (like MBIC/Veliparib) generally exhibit superior Blood-Brain Barrier (BBB) penetration compared to Olaparib, making them preferred scaffolds for CNS malignancies (e.g., Glioblastoma).
References
-
Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer."[1] Journal of Medicinal Chemistry.
-
Murai, J., et al. (2012).[3] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.
-
BenchChem Application Notes. (2025). "Protocols for 2-Methyl-1H-Benzimidazole-4-methanol and Carboxamide Derivatives."
-
Pommier, Y., et al. (2016). "Layman’s Guide to PARP Inhibitors." Science Translational Medicine.
-
FDA Label. (2014). "Lynparza (Olaparib) Prescribing Information."
Benchmarking the Selectivity Profile of Veliparib (ABT-888): A Comparative Technical Guide
Compound Identity: 2-methyl-1H-benzo[d]imidazole-4-carboxamide Common Name: Veliparib (ABT-888) Primary Target: PARP-1 and PARP-2 Therapeutic Class: DNA Damage Response (DDR) Inhibitor
Executive Summary: The "Catalytic-Dominant" Inhibitor
In the landscape of PARP inhibitors, Veliparib (ABT-888) occupies a unique and critical niche. Unlike its counterparts (Talazoparib, Olaparib) which are designed as potent "PARP trappers," Veliparib functions primarily as a catalytic inhibitor .[1]
While it effectively blocks the enzymatic poly(ADP-ribosyl)ation (PARylation) of target proteins, it exhibits significantly lower potency in trapping PARP-DNA complexes. This distinction is not a flaw but a strategic feature: the reduced trapping potential lowers myelotoxicity, allowing Veliparib to be dosed in combination with systemic chemotherapies (e.g., Temozolomide, Carboplatin) at levels where other PARP inhibitors would be intolerable.
This guide benchmarks Veliparib against standard-of-care alternatives, providing the experimental frameworks necessary to validate its selectivity and mechanism of action.
Comparative Profiling: Catalytic Inhibition vs. Trapping
To objectively benchmark Veliparib, one must distinguish between Enzymatic Inhibition (IC50/Ki) and Trapping Potency . Most PARP inhibitors look similar in biochemical assays but diverge drastically in cellular chromatin-binding assays.
Table 1: The Selectivity & Potency Matrix
Data aggregated from biochemical profiling and cellular cytotoxicity assays.
| Feature | Veliparib (ABT-888) | Olaparib | Talazoparib | Niraparib |
| PARP-1 Inhibition ( | 5.2 nM | ~1.2 nM | ~1.2 nM | ~3.8 nM |
| PARP-2 Inhibition ( | 2.9 nM | ~0.9 nM | ~0.8 nM | ~2.1 nM |
| PARP Trapping Potency | Low (Baseline) | Moderate (~10x > Veliparib) | High (~100x > Veliparib) | Moderate/High |
| Cytotoxicity (Single Agent) | Low | Moderate | High | Moderate |
| Combination Potential | High (Low myelosuppression) | Moderate | Low (High toxicity) | Moderate |
| SIRT2 Inhibition | Inactive (>5 µM) | Inactive | Inactive | Inactive |
Analyst Insight: Note that Veliparib's
is in the low nanomolar range, similar to potent trappers. The divergence occurs in the residence time on DNA. Veliparib allows the PARP enzyme to eventually dissociate, whereas Talazoparib "locks" the enzyme onto the DNA strand, creating a cytotoxic lesion that requires replication-coupled repair.
Mechanism of Action Visualization
The following diagram illustrates the mechanistic divergence between Veliparib and "Trapping" inhibitors.
Figure 1: Mechanistic bifurcation of PARP inhibitors. Veliparib (top path) inhibits catalysis but allows dissociation, whereas strong trappers (bottom path) create cytotoxic DNA-protein crosslinks.
Experimental Protocols for Benchmarking
To validate the profile of Veliparib in your own laboratory, use the following self-validating protocols.
Protocol A: Biochemical Selectivity (Enzymatic Inhibition)
Objective: Confirm IC50 against PARP1/2 and lack of activity against off-targets (e.g., SIRT2).
-
Assay Buffer Preparation:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM MgCl₂
-
1 mM DTT (Freshly added)
-
0.01% Triton X-100
-
-
Substrate Setup:
-
Use Biotinylated-NAD+ (25 µM) and Histone H1 or activated DNA (10 µg/mL) as the PAR acceptor.
-
-
Reaction:
-
Incubate Recombinant PARP-1 (0.5 units) with Veliparib (serial dilution: 0.1 nM to 10 µM) for 30 minutes at 25°C.
-
Initiate reaction with NAD+ mix. Run for 60 minutes.
-
-
Detection:
-
Terminate with Streptavidin-HRP.
-
Read Chemiluminescence.
-
-
Validation Check:
-
Pass Criteria: Veliparib IC50 must be <10 nM for PARP1.
-
Negative Control: Run parallel assay with SIRT2; Veliparib should show <10% inhibition at 1 µM.
-
Protocol B: The "Trapping" Assay (Chromatin Fractionation)
Objective: Distinguish Veliparib from Talazoparib/Olaparib.
-
Cell Treatment:
-
Treat HeLa or MDA-MB-436 cells with 0.01% MMS (Methyl methanesulfonate) to induce DNA damage (recruiting PARP).
-
Concurrently treat with Veliparib (1 µM) vs. Talazoparib (1 µM) for 4 hours.
-
-
Fractionation (Critical Step):
-
Lyse cells in cytoskeletal buffer (100 mM NaCl, 300 mM Sucrose, 3 mM MgCl₂, 10 mM PIPES pH 6.8, 0.5% Triton X-100).
-
Centrifuge at 1000g for 5 mins.
-
Supernatant 1: Soluble cytosolic/nuclear proteins.
-
Pellet: Chromatin-bound fraction.
-
-
Analysis:
-
Wash pellet vigorously to remove non-specific binding.
-
Western Blot the pellet for PARP-1 .[2]
-
-
Expected Result (Validation):
-
Talazoparib lane: Intense PARP-1 band in chromatin pellet (Strong Trapping).
-
Veliparib lane: Faint or non-existent PARP-1 band in pellet (Weak Trapping).
-
Note: If Veliparib shows equal intensity to Talazoparib, the wash steps were insufficient, or the dose was supratherapeutic (>50 µM).
-
Selectivity & Off-Target Profile
Veliparib is highly selective for the PARP family. Unlike earlier generation inhibitors that showed cross-reactivity with mono-ADP-ribosyltransferases, Veliparib demonstrates:
-
>1000-fold selectivity against SIRT2 (a common off-target for benzimidazole derivatives).
-
Minimal kinase cross-reactivity: In broad kinase profiling, Veliparib shows negligible inhibition at biologically relevant concentrations (<1 µM).
This "clean" profile supports its use in investigating specific PARP-dependent pathways without confounding off-target toxicities.
References
-
Differential Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. (Demonstrates the hierarchy of trapping: Talazoparib > Olaparib >> Veliparib).
-
Veliparib (ABT-888) Pharmacokinetics and Mechanism. Journal of Medicinal Chemistry. (Details the chemical structure and primary Ki values).
-
Mechanistic Dissection of PARP1 Trapping. Molecular Cancer Research. (Provides the direct comparison data proving Veliparib is a catalytic inhibitor with low trapping). [1][3]
-
FDA Clinical Context for PARP Inhibitors. (Contextualizes the safety profiles and approval status of comparators).
Sources
A Researcher's Guide to Predictive Biomarkers for 2-methyl-1H-benzo[d]imidazole-4-carboxamide and Related PARP Inhibitors
In the landscape of precision oncology, the ability to predict a patient's response to a given therapy is paramount. This guide provides an in-depth comparison of biomarker strategies for predicting sensitivity to 2-methyl-1H-benzo[d]imidazole-4-carboxamide, a member of the benzimidazole carboxamide class of compounds that have shown significant potential as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] As inhibitors of a key enzyme in the DNA damage response (DDR) pathway, the efficacy of these agents is intrinsically linked to the underlying genetic and molecular landscape of the tumor.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the core methodologies for biomarker discovery and validation, comparing genomic, transcriptomic, and proteomic approaches. We will explore the causality behind experimental choices and provide actionable protocols for your laboratory.
The Central Role of PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] When PARP is inhibited, these SSBs are not repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancers harbor defects in HR pathway genes, such as BRCA1 and BRCA2. This creates a state of "synthetic lethality," where the simultaneous loss of two DNA repair pathways (PARP-mediated BER and HR) leads to catastrophic DNA damage and selective cancer cell death.[4]
Therefore, the most robust predictive biomarkers for PARP inhibitors, including 2-methyl-1H-benzo[d]imidazole-4-carboxamide, are those that identify deficiencies in the HR pathway.
Comparative Analysis of Predictive Biomarker Strategies
The identification of patients likely to respond to PARP inhibitors can be approached from multiple angles, each with its own strengths and limitations. Here, we compare the three main "omics" approaches: genomics, transcriptomics, and proteomics.
| Biomarker Strategy | Key Analytes | Primary Advantages | Key Challenges | Clinical Utility |
| Genomic | DNA mutations, insertions/deletions (indels), copy number variations (CNVs) in DDR genes. | Well-established; direct link to loss of protein function; some tests are FDA-approved. | Does not always reflect functional protein loss; mosaicism and reversion mutations can lead to resistance. | Standard of care for identifying patients with BRCA1/2 mutations and other HRD markers.[5][6] |
| Transcriptomic | mRNA expression levels of DDR genes and pathway signatures. | Provides a dynamic view of gene activity; can identify functional HRD in the absence of known mutations. | RNA levels may not perfectly correlate with protein levels; requires robust bioinformatics pipelines. | Emerging; gene expression signatures are being investigated in clinical trials.[7] |
| Proteomic | Protein expression levels and post-translational modifications of DDR proteins; functional protein assays. | Directly measures the molecules of function; can confirm loss of protein expression and assess pathway activity. | Technically challenging; requires specific antibodies and optimized assays; less high-throughput than sequencing. | Investigational; functional assays like RAD51 foci formation show great promise.[6] |
In-Depth Look at Biomarker Methodologies
Genomic Biomarkers: The Gold Standard with Caveats
Genomic biomarkers are the most established for predicting PARP inhibitor sensitivity. The core principle is to identify genetic alterations that lead to a loss of function in key HR repair genes.
Key Genomic Biomarkers:
-
BRCA1 and BRCA2 Mutations: Germline and somatic mutations in these two genes are the most well-characterized predictive biomarkers for sensitivity to PARP inhibitors.[8]
-
Other Homologous Recombination Repair (HRR) Gene Mutations: A broader panel of genes involved in the HR pathway are also recognized as predictive markers. These include, but are not limited to, ATM, ATR, PALB2, FANCA, CHK1/2, and RAD51.[8][9]
-
Genomic Instability Scars: Tumors with HRD accumulate characteristic patterns of genomic alterations, often referred to as "genomic scars." Assays that measure loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST) can provide a composite "HRD score."[10]
Experimental Workflow: Next-Generation Sequencing (NGS) for HRD Gene Panel Testing
This workflow outlines the process of identifying mutations in a panel of HRR genes from a tumor sample.
Caption: RNA-Seq workflow for biomarker discovery.
Step-by-Step Protocol for RNA-Sequencing:
-
RNA Extraction: Isolate total RNA from tumor tissue using a method that preserves RNA integrity.
-
RNA Quantification and Quality Control: Quantify the RNA and assess its integrity using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). A high RIN is crucial for reliable gene expression data.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Ligate sequencing adapters.
-
-
Library Quantification and QC: Quantify the final cDNA library and assess its size distribution.
-
Next-Generation Sequencing: Sequence the library.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the reference genome and transcriptome.
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Gene Expression: Compare the expression profile of the tumor to a reference cohort to identify differentially expressed genes.
-
Biomarker Signature Scoring: Apply pre-defined gene expression signatures (e.g., for HRD) to the tumor's expression data to generate a predictive score.
-
Reporting: Generate a report detailing the expression of key biomarker genes (e.g., SLFN11) and the results of signature scoring.
-
Proteomic Biomarkers: Directly Assessing the Machinery of Repair
Proteomics offers the most direct way to assess the functional status of the DDR pathway by measuring the levels and activity of the proteins involved.
Key Proteomic Biomarkers:
-
Loss of HRR Protein Expression: Immunohistochemistry (IHC) can be used to assess the presence or absence of key HRR proteins, such as ATM and RAD51.
-
RAD51 Foci Formation: RAD51 is a key recombinase that forms nuclear foci at sites of DNA damage during active HR. The inability to form RAD51 foci after ex-vivo irradiation of tumor biopsies is a functional biomarker of HRD. [6] Experimental Workflow: RAD51 Foci Formation Assay
This functional assay provides a powerful readout of a tumor's ability to perform homologous recombination.
Caption: Workflow for RAD51 foci formation assay.
Step-by-Step Protocol for RAD51 Foci Assay:
-
Sample Acquisition: Obtain a fresh tumor biopsy.
-
Tissue Processing: Dissociate the tissue into single cells or generate tumor organoids.
-
Short-term Culture: Culture the cells or organoids for a short period to allow them to recover.
-
Induction of DNA Damage: Expose the cells/organoids to a controlled dose of ionizing radiation (e.g., 10 Gy) to induce DSBs. A non-irradiated control should be included.
-
Recovery: Allow the cells to recover for a defined period (e.g., 4-6 hours) to allow for the formation of RAD51 foci.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunofluorescent Staining:
-
Incubate the cells with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Image Analysis: Use automated image analysis software to quantify the number of RAD51 foci per nucleus in a large number of cells.
-
Reporting: Classify the tumor as HR-proficient (clear induction of RAD51 foci in irradiated cells) or HR-deficient (failure to form RAD51 foci).
Conclusion and Future Directions
The prediction of sensitivity to 2-methyl-1H-benzo[d]imidazole-4-carboxamide and other PARP inhibitors has been significantly advanced by the development of robust biomarkers. While genomic markers, particularly BRCA1/2 mutations, remain the clinical standard, the field is rapidly evolving. The integration of transcriptomic and proteomic data through proteogenomics holds the promise of providing a more comprehensive and functional understanding of a tumor's DDR capacity. [11] Functional assays, such as the RAD51 foci formation assay, are particularly powerful as they provide a real-time assessment of the HR pathway's integrity. As these assays become more standardized and accessible, they are likely to play an increasingly important role in patient stratification. For drug development professionals, a multi-faceted approach that combines genomic screening with functional validation will be key to identifying the patient populations most likely to benefit from this promising class of therapeutics.
References
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-75. [Link]
-
Garnett, M. J., et al. (2012). Systematic identification of genomic markers of drug sensitivity in cancer cells. Nature, 483(7391), 570-5. [Link]
-
Chen, Y., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 26-41. [Link]
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
-
Miller, R. E., et al. (2020). Predictive biomarker testing for homologous recombination deficiency and PARP inhibitor benefit in ovarian cancer. ESMO Open, 5(5), e000845. [Link]
- Mateo, J., et al. (2019). Olaparib in patients with metastatic castration-resistant prostate cancer with DNA-repair gene aberrations (TOPARP-B): a multicentre, open-label, randomised, phase 2 trial. The Lancet Oncology, 20(11), 1617-1628.
- Pilie, P. G., et al. (2019). State-of-the-art strategies for targeting the DNA damage response in cancer. Nature Reviews Clinical Oncology, 16(2), 81-104.
-
Li, Y., et al. (2020). High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery. Frontiers in Genetics, 11, 19. [Link]
- Klijn, C., et al. (2015). A comprehensive transcriptional portrait of human cancer cell lines.
- Iorio, F., et al. (2016). A Landscape of Pharmacogenomic Interactions in Cancer. Cell, 166(3), 740-54.
- Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-93.
- Fong, P. C., et al. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-34.
- Lord, C. J., & Ashworth, A. (2016). BRCAness revisited.
- Bouwman, P., & Jonkers, J. (2012). The effects of BRCA1 and BRCA2 mutations on tumour development in mice and humans.
- Ledermann, J., et al. (2012). Olaparib maintenance therapy in platinum-sensitive relapsed ovarian cancer. New England Journal of Medicine, 366(15), 1382-92.
- Swisher, E. M., et al. (2017). Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial. The Lancet Oncology, 18(1), 75-87.
- Mirza, M. R., et al. (2016). Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer. New England Journal of Medicine, 375(22), 2154-2164.
- Slade, D. (2020). PARP and PARG Inhibitors in Cancer Treatment. Genes & Development, 34(5-6), 360-394.
- Rouleau, M., et al. (2010). PARP-1 pathways of repair and DNA damage signaling. Environmental and Molecular Mutagenesis, 51(8), 839-52.
- Huen, M. S., & Chen, J. (2010).
- Jackson, S. P., & Bartek, J. (2009). The DNA-damage response in human biology and disease.
- O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-60.
- Curtin, N. J. (2012). DNA repair dysregulation from cancer driver to therapeutic target.
-
Ashworth, A., & Lord, C. J. (2018). The evolving landscape of predictive biomarkers of response to PARP inhibitors. JCI Insight, 3(8), e99824. [Link]
-
Rose, M., et al. (2020). Patient selection biomarker strategies for PARP inhibitor therapy. Annals of Oncology, 31(2), 184-196. [Link]
- Ho, C., et al. (2020). The need for proteomic-based biomarkers in the drug development pipeline. Expert Opinion on Drug Discovery, 15(7), 785-798.
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Wang, Z., et al. (2019). Response prediction biomarkers and drug combinations of PARP inhibitors in prostate cancer. Journal of Hematology & Oncology, 12(1), 1-13. [Link]
-
Wu, J., et al. (2021). Genomic biomarkers: Unveiling the potential for precise cancer therapy response. Cancer Letters, 518, 114-124. [Link]
-
Castroviejo-Bermejo, M., et al. (2018). A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation. EMBO Molecular Medicine, 10(12), e9172. [Link]
-
Zhang, J., et al. (2021). Opportunities for predictive proteogenomic biomarkers of drug treatment sensitivity in epithelial ovarian cancer. Frontiers in Oncology, 11, 789849. [Link]
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- 2. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Publish Comparison Guide: Efficacy of 2-methyl-1H-benzo[d]imidazole-4-carboxamide (Veliparib) in Triple-Negative Breast Cancer
[1][2]
Executive Summary & Chemical Identity
This guide provides a technical meta-analysis of the efficacy of Veliparib (ABT-888) , the clinically relevant PARP inhibitor derived from the 2-methyl-1H-benzo[d]imidazole-4-carboxamide pharmacophore.
While the user query specifies the core scaffold 2-methyl-1H-benzo[d]imidazole-4-carboxamide, this structure serves as the functional binding motif for the drug Veliparib. Unlike "strong trappers" (e.g., Talazoparib, Olaparib), this benzimidazole-carboxamide derivative is characterized by low PARP trapping potency , a distinct physicochemical property that allows it to be combined with systemic chemotherapy (carboplatin/paclitaxel) at nearly full doses—a strategy often too toxic with other PARP inhibitors.
Key Findings:
-
Metastatic TNBC (gBRCA+): Veliparib + Platinum chemotherapy significantly extends Progression-Free Survival (PFS) but has not demonstrated a statistically significant Overall Survival (OS) benefit (BROCADE3).
-
"BRCA-like" Phenotype: Efficacy extends to BRCA-wildtype tumors with Homologous Recombination Deficiency (HRD), a critical expansion of the therapeutic window (SWOG S1416).
-
Neoadjuvant Setting: The addition of Veliparib to Carboplatin/Paclitaxel does not improve Pathologic Complete Response (pCR) rates compared to Carboplatin/Paclitaxel alone (BrighTNess), suggesting the platinum agent drives the efficacy in early-stage disease.
Mechanistic Profiling & Comparative Pharmacology
To understand the clinical data, one must distinguish the mechanism of the benzimidazole-carboxamide class from phthalazinone derivatives (Olaparib).
Mechanism of Action: The "Trapping" Distinction
PARP inhibitors work via two mechanisms:
-
Catalytic Inhibition: Blocking the enzymatic formation of poly(ADP-ribose) chains.
-
PARP Trapping: Locking the PARP enzyme onto damaged DNA, creating a cytotoxic lesion.
Veliparib is a potent catalytic inhibitor (Ki ~5.2 nM for PARP1) but a weak trapper . This explains why it failed as a monotherapy in some settings where strong trappers succeeded, yet succeeded in combination regimens where strong trappers caused dose-limiting myelosuppression.
Signaling Pathway Visualization
The following diagram illustrates the synthetic lethality mechanism targeted by this compound in TNBC.
Caption: Synthetic lethality pathway. Veliparib inhibits PARP-mediated SSB repair, leading to DSBs. In BRCA-deficient TNBC cells, HR repair fails, forcing error-prone NHEJ and cell death.
Meta-Analysis of Clinical Efficacy
The following data synthesizes results from pivotal Phase 2 and Phase 3 trials.
Metastatic TNBC: Combination Efficacy
Trial: BROCADE3 (Phase 3) and SWOG S1416 (Phase 2).
| Metric | Veliparib + Chemo (Carbo/Pac) | Placebo + Chemo (Carbo/Pac) | Hazard Ratio (HR) | P-Value |
| PFS (gBRCAm Population) | 14.5 - 16.6 months | 12.6 - 14.1 months | 0.71 (0.57–0.[1][2][3][4][5]88) | 0.002 |
| PFS (BRCA-like / HRD+) | 5.9 months | 4.2 months | 0.57 (0.37–0.[6][7]88) | 0.011 |
| PFS (Non-BRCA-like) | 4.0 months | 3.0 months | 0.89 | 0.57 (NS) |
| Overall Survival (OS) | 32.4 months | 27.1 months | 0.95 | NS |
| ORR (Objective Response) | 75.8% | 74.1% | N/A | NS |
Analysis:
-
Efficacy Driver: The addition of Veliparib provides a durable Progression-Free Survival benefit (~2-4 months median increase) in HR-deficient tumors.
-
The OS Gap: The lack of OS benefit is likely due to crossover (patients on placebo receiving PARP inhibitors later) and the high efficacy of the platinum backbone itself.
Neoadjuvant TNBC: The Platinum Ceiling
Trial: BrighTNess (Phase 3). Objective: Determine if Veliparib adds value to Carboplatin in the curative (early-stage) setting.
| Treatment Arm | pCR Rate (Pathologic Complete Response) | 4-Year Event-Free Survival (EFS) |
| Paclitaxel alone | 31% | Baseline |
| Paclitaxel + Carboplatin | 58% | HR 0.57 (vs Pac) |
| Pac + Carbo + Veliparib | 53% | HR 1.12 (vs Pac+Carbo) |
Critical Insight: In early-stage TNBC, the addition of Carboplatin is the game-changer. Adding Veliparib on top of Carboplatin provided no additional efficacy but increased toxicity. This distinguishes the neoadjuvant setting (where cure is the goal and chemo intensity is high) from the metastatic setting (where maintenance of response is key).
Experimental Protocols for Validation
For researchers validating 2-methyl-1H-benzo[d]imidazole-4-carboxamide derivatives, the following self-validating protocols are recommended.
In Vitro PARP Inhibition (Potency Assay)
Purpose: Determine IC50 and validate catalytic inhibition vs. trapping.
-
Reagents: Recombinant PARP1 enzyme, Histone-coated microplates, Biotinylated NAD+, Streptavidin-HRP.
-
Compound Prep: Dissolve 2-methyl-1H-benzo[d]imidazole-4-carboxamide in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).
-
Reaction:
-
Incubate Enzyme + Compound for 15 mins at RT.
-
Initiate reaction with DNA (activated) and Biotin-NAD+.
-
Incubate 60 mins.
-
-
Detection: Add Streptavidin-HRP -> TMB Substrate -> Stop Solution.
-
Validation Check:
-
Positive Control: Olaparib (IC50 ~5 nM).
-
Negative Control: 3-Aminobenzamide (weak inhibitor).
-
Acceptance Criteria: Z-factor > 0.5.[1]
-
PARP Trapping Assay (Chromatin Fractionation)
Purpose: Distinguish Veliparib-like (weak trapper) from Talazoparib-like (strong trapper) activity.
-
Cell Line: MDA-MB-436 (BRCA1 mutant TNBC).
-
Treatment: Treat cells with increasing concentrations of drug (0.1 - 10 µM) for 4 hours. Also treat with MMS (0.01%) to induce DNA damage.
-
Fractionation:
-
Lyse cells in cytoskeletal buffer (CSK) + Triton X-100.
-
Centrifuge: Supernatant = Soluble fraction. Pellet = Chromatin-bound fraction.
-
-
Western Blot:
-
Blot for PARP1.[8]
-
Result Interpretation: Strong trappers (Talazoparib) will show massive accumulation of PARP1 in the pellet (chromatin). Veliparib will show significantly less accumulation in the pellet compared to Talazoparib at equimolar doses.
-
Decision Matrix: When to Use Veliparib?
Use the following logic flow to determine the utility of this compound in your research or pipeline.
Caption: Selection logic.[1][6][2][3] Veliparib is preferred when combining with cytotoxic chemotherapy due to its lower myelotoxicity profile compared to strong PARP trappers.
References
-
Diéras, V., et al. (2020). "Veliparib with carboplatin and paclitaxel in BRCA-mutated advanced breast cancer (BROCADE3): a randomised, double-blind, placebo-controlled, phase 3 trial." The Lancet Oncology.[9] Link
-
Sharma, P., et al. (2020).[1] "Clinical and Biomarker Results of Phase II Randomized Trial of Cisplatin +/- Veliparib in Metastatic Triple-Negative Breast Cancer (SWOG S1416)." Journal of Clinical Oncology. Link
-
Loibl, S., et al. (2018). "Addition of the PARP inhibitor veliparib plus carboplatin or carboplatin alone to standard neoadjuvant chemotherapy in triple-negative breast cancer (BrighTNess): a randomised, phase 3 trial."[10] The Lancet Oncology.[9] Link
-
Geyer, C. E., et al. (2022).[11] "Long-term efficacy and safety of addition of carboplatin with or without veliparib to standard neoadjuvant chemotherapy in triple-negative breast cancer: 4-year follow-up data from BrighTNess." Annals of Oncology. Link
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research. Link
-
Donawho, C. K., et al. (2007). "ABT-888, an orally active Poly(ADP-Ribose) Polymerase Inhibitor that potentiates DNA-damaging agents in preclinical tumor models." Clinical Cancer Research. Link
Sources
- 1. targetedonc.com [targetedonc.com]
- 2. conferences.medicom-publishers.com [conferences.medicom-publishers.com]
- 3. Safety and efficacy of veliparib plus carboplatin/paclitaxel in patients with HER2-negative metastatic or locally advanced breast cancer: subgroup analyses by germline BRCA1/ 2 mutations and hormone receptor status from the phase-3 BROCADE3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncology Compass | Congress updates and practice changing publications for Oncologist [oncologycompass.com]
- 5. onclive.com [onclive.com]
- 6. Trial results show PARP inhibitor benefit in “BRCA-like” breast cancer - ecancer [ecancer.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. targetedonc.com [targetedonc.com]
- 10. BrighTNess Neoadjuvant Carboplatin Improves Event-Free Survival in Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 11. Long-term efficacy and safety of addition of carboplatin with or without veliparib to standard neoadjuvant chemotherapy in triple-negative breast cancer: 4-year follow-up data from BrighTNess, a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
